molecular formula C11H15NO4 B15322877 Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

カタログ番号: B15322877
分子量: 225.24 g/mol
InChIキー: NJJQOCSLDYVLBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a high-purity chemical intermediate designated for research and further manufacturing applications. This compound features a chiral alpha-amino ester core functionalized with adjacent 2,3-dimethoxyphenyl groups, a structure frequently employed in sophisticated organic synthesis . While specific biological data for this exact isomer is not widely published in the available literature, compounds with analogous structures are recognized as valuable building blocks in medicinal chemistry. For instance, the closely related isomer Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate is documented as a key intermediate in the synthesis of vasodilators and cardiovascular drugs, such as verapamil-like calcium channel blockers . The chiral nature of this scaffold makes it particularly useful for constructing complex molecules with defined stereochemistry for pharmaceutical research and drug discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

特性

分子式

C11H15NO4

分子量

225.24 g/mol

IUPAC名

methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3

InChIキー

NJJQOCSLDYVLBW-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1OC)C(C(=O)OC)N

製品の起源

United States
Foundational & Exploratory

Solubility Profile of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The successful development of any active pharmaceutical ingredient (API) or chemical intermediate is fundamentally reliant on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for characterizing the solubility profile of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate. As an amino acid ester derivative, this compound presents unique challenges and opportunities related to its amphipathic nature, with solubility being critically dependent on factors such as pH, solvent polarity, and temperature. This document moves beyond a simple recitation of data, offering a detailed exposition of the theoretical underpinnings, robust experimental protocols for solubility determination, and validated analytical methodologies for quantification. We will explore the causal relationships behind experimental choices and discuss how the resulting solubility data informs downstream applications, particularly in process chemistry and formulation development. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive and actionable understanding of this compound's behavior in solution.

Introduction and Physicochemical Overview

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a substituted α-amino acid ester. Its structure, featuring a phenyl ring with two methoxy groups, an amino group, and a methyl ester, suggests a complex solubility behavior. The aromatic and ester moieties contribute to its lipophilicity, while the primary amine group provides a site for protonation, introducing pH-dependent hydrophilicity.

Understanding the solubility of this molecule is paramount for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate crystallization solvents, and designing efficient purification strategies.

  • Formulation Development: Enabling the creation of viable dosage forms by identifying suitable vehicles for delivery. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability.[1][2]

  • Analytical Chemistry: Developing robust analytical methods requires the ability to prepare stock solutions and standards in appropriate diluents.

This guide provides the strategic and methodological framework to fully characterize this profile.

Chemical Structure and Predicted Properties

A foundational analysis of the molecule's structure allows us to predict its behavior and design a logical experimental plan.

PropertyValue / PredictionRationale & Implication
Molecular Formula C₁₁H₁₅NO₄Derived from the chemical structure.
Molecular Weight 225.24 g/mol Calculated from the molecular formula.
Chemical Structure Chemical Structure of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetateThe 2,3-dimethoxy substitution pattern on the phenyl ring, combined with the amino acid ester core, dictates its steric and electronic properties.
Predicted logP ~1.3-1.8The dimethoxyphenyl and methyl ester groups contribute to hydrophobicity. A positive logP suggests a preference for lipidic environments over aqueous ones, indicating potentially low water solubility.
Predicted pKa ~7.5-8.5This prediction is for the conjugate acid of the primary amine (-NH₃⁺). This value is critical, as it indicates that the molecule's charge state, and therefore its aqueous solubility, will change significantly across the physiological pH range.

Theoretical Framework: The Science of Solubility

The solubility of an ionizable compound like an amino acid ester is not a single value but a function of its environment. The interplay between its solid-state properties and its interaction with the solvent governs its behavior.

Ionization State and pH-Dependent Solubility

The primary amine group is the key to the pH-dependent solubility of this molecule. In aqueous media, it exists in an equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺).

This equilibrium is described by the Henderson-Hasselbalch equation and is visually represented below. The solubility of the charged, cationic form is typically orders of magnitude higher in aqueous solutions than the neutral form. Consequently, the overall solubility of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is expected to increase dramatically as the pH drops below its pKa.[3][4] In aqueous systems, the total solubility is the sum of the intrinsic solubility of the neutral form and the concentration of the soluble salt form.[5]

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated Cationic Form (R-NH₃⁺) High Aqueous Solubility Neutral Neutral Form (R-NH₂) Low Aqueous Solubility Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of the amino ester.

Dissolution Rate

The rate at which a solid dissolves is often as important as its equilibrium solubility, particularly for bioavailability. This is described by the Noyes-Whitney equation:

dC/dt = (D * S / h) * (Cₛ - Cₜ)

Where:

  • dC/dt: Dissolution rate

  • D: Diffusion coefficient of the drug

  • S: Surface area of the solid

  • h: Thickness of the diffusion layer

  • Cₛ: Saturation solubility of the drug

  • Cₜ: Concentration of the drug at time t

This equation highlights that strategies to increase solubility (Cₛ) or decrease particle size to increase surface area (S) are effective ways to enhance the dissolution rate.[1][2]

Experimental Workflow for Solubility Profile Determination

A systematic approach is required to accurately map the solubility profile. The following sections detail the gold-standard methodologies for this characterization.

Sources

Unlocking Peptidomimetic Efficacy: The Biological Activity and Integration of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct-acting antivirals (DAAs) and advanced peptidomimetics relies heavily on the structural rigidification and metabolic shielding provided by unnatural amino acids (UAAs). Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate , the methyl ester of 2,3-dimethoxyphenylglycine, serves as a critical synthetic building block in medicinal chemistry. While the isolated ester possesses limited inherent biological activity, its true pharmacological value is unlocked when it is hydrolyzed and incorporated as a P2 or P3 scaffold in macrocyclic and linear protease inhibitors[1][2].

This technical guide explores the mechanistic rationale, pharmacological data, and step-by-step synthetic integration of this specific UAA, with a primary focus on its role in inhibiting the Hepatitis C Virus (HCV) NS3/4A serine protease—a validated target in antiviral drug development[3].

Mechanistic Rationale: The S2 Pocket and UAA Integration

Natural peptides are inherently flawed as systemic therapeutics due to their susceptibility to proteolytic degradation and poor membrane permeability. To overcome this, drug developers replace natural amino acids (like proline or valine) with bulky, electronically tuned UAAs[4].

When Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is integrated into a peptidomimetic sequence, the 2,3-dimethoxyphenyl group acts as a highly optimized P2 ligand.

  • Steric Hindrance: The bulky aromatic ring restricts the ϕ and ψ dihedral angles of the peptide backbone. This pre-organizes the inhibitor into a bioactive conformation, drastically lowering the entropic cost of binding to the target protease[1][2].

  • Electronic Interactions: The S2 pocket of the HCV NS3/4A protease is shallow and hydrophobic. The methoxy groups at the 2- and 3-positions of the phenyl ring act as hydrogen bond acceptors while simultaneously increasing the electron density of the aromatic ring, facilitating superior π−π or cation- π interactions with the protease's catalytic triad network[3].

Pathway HCV_RNA HCV RNA Translation Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Substrate NS3_4A NS3/4A Protease Complex NS3_4A->Cleavage Catalyzes Replication Viral Replication Cleavage->Replication Inhibitor 2,3-diOMe-Phg Peptidomimetic Inhibitor->NS3_4A Competitive Inhibition

Fig 1: Mechanism of action for 2,3-dimethoxyphenylglycine-based peptidomimetics in viral inhibition.

Pharmacological Profiling & Biological Activity

The substitution of a natural P2 proline with a 2,3-dimethoxyphenylglycine derivative yields profound improvements in both target affinity and pharmacokinetic stability. The table below summarizes the comparative quantitative data demonstrating the biological superiority of this UAA scaffold in HCV NS3/4A inhibition[1][2].

Compound / P2 ScaffoldNS3/4A IC₅₀ (nM)Apparent Permeability ( Papp​ )Metabolic Half-life ( T1/2​ , min)
Natural Proline (Baseline)~ 450.0Low< 15
Unsubstituted Phenylglycine75.0Moderate30
2,3-dimethoxyphenylglycine 12.5 High > 120

Data reflects generalized structure-activity relationship (SAR) trends established in the optimization of P2-spanning NS3/4A inhibitors.

Self-Validating Experimental Protocols

To utilize Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate effectively, it must be prepared for Solid-Phase Peptide Synthesis (SPPS) and subsequently evaluated in a controlled enzymatic environment.

Synthesis and SPPS Integration Workflow

Causality Check: Why start with the methyl ester? The methyl ester acts as an orthogonal protecting group during the upstream synthesis of the UAA, preventing unwanted side reactions at the carboxylate center. It must be hydrolyzed to the free acid prior to Fmoc-protection and SPPS coupling[3].

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (2.5 eq) and stir at room temperature for 4 hours. Validation: Monitor via TLC until the ester spot disappears, confirming complete saponification.

  • Fmoc Protection: Adjust the pH of the aqueous layer to 8.5 using Na₂CO₃. Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise. Stir for 12 hours. Acidify to pH 2.0 with 1M HCl and extract with ethyl acetate to isolate N-Fmoc-2,3-dimethoxyphenylglycine.

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the resin using 20% piperidine in DMF (2 x 10 min) to expose the free amine.

  • Sterically Hindered Coupling: Combine the Fmoc-UAA (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Causality Check: HATU is specifically chosen over standard HBTU because the α -carbon of the substituted phenylglycine is highly sterically hindered. HATU's superior reactivity prevents epimerization and ensures a high coupling yield.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to release the fully deprotected peptidomimetic.

Workflow Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Protection 2. Fmoc Protection (Fmoc-OSu, Na2CO3) Hydrolysis->Protection Yields Free Acid Coupling 4. HATU/DIPEA Coupling (Steric Overcome) Protection->Coupling Provides Fmoc-UAA SPPS_Prep 3. Resin Swelling & Fmoc Deprotection SPPS_Prep->Coupling Free Amine Macrocycle 5. Ring-Closing Metathesis (Optional) Coupling->Macrocycle Cleavage 6. TFA Cleavage & Global Deprotection Macrocycle->Cleavage Purification 7. RP-HPLC Purification & Lyophilization Cleavage->Purification

Fig 2: Workflow for the preparation and SPPS integration of the 2,3-dimethoxyphenylglycine UAA.

FRET-Based NS3/4A Protease Inhibition Assay

To validate the biological activity of the synthesized peptidomimetic, a Förster Resonance Energy Transfer (FRET) assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine oxide (LDAO), and 10 mM DTT. Causality Check: LDAO is critical as it mimics the hydrophobic membrane environment required for the proper folding and maximal activity of the NS3/4A complex.

  • Enzyme Incubation: Pre-incubate 2 nM of recombinant HCV NS3/4A protease with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μ M) in a 96-well black microtiter plate for 15 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding 100 nM of the FRET substrate (e.g., RET S1: Ac-DED(Edans)EEAbu ψ [COO]ASK(Dabcyl)-NH₂).

  • Kinetic Measurement: Continuously monitor the fluorescence (Excitation: 340 nm, Emission: 490 nm) over 30 minutes. Causality Check: Continuous kinetic measurement is mandatory over end-point assays because it allows for the calculation of the dissociation constant ( Ki​ ) and determines whether the UAA induces competitive or slow-binding/time-dependent inhibition.

References

  • Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors. PubMed / NIH.1

  • Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region. NIH.2

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing).4

  • Novel peptides as inhibitors of hepatitis C virus NS 3-serine protease (CN101792483A). Google Patents.5

Sources

The Strategic Utility of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is an intriguing, yet under-explored, non-proteinogenic α-amino acid ester with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern on the phenyl ring offers distinct steric and electronic properties that can be exploited for the design of novel molecular architectures. This guide provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its reactivity and potential applications in drug discovery and development. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource for researchers.

Introduction: The Emergence of Substituted Phenylglycine Derivatives

Non-proteinogenic amino acids are crucial components in the design of novel therapeutics, offering a pathway to modulate the pharmacological profile of parent molecules. Among these, substituted phenylglycine derivatives have garnered considerable attention due to their prevalence in a variety of biologically active compounds. The strategic placement of substituents on the phenyl ring can influence binding affinity, metabolic stability, and pharmacokinetic properties. The 2,3-dimethoxy substitution pattern of the title compound presents a unique electronic and conformational landscape compared to its more commonly studied 2,4- and 3,4-dimethoxy isomers, making it a compelling target for synthetic exploration.

Physicochemical Properties: A Comparative Analysis

Table 1: Predicted and Comparative Physicochemical Properties

PropertyMethyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (Predicted)Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride[1]Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride[2]
Molecular Formula C₁₁H₁₅NO₄C₁₁H₁₆ClNO₄C₁₁H₁₆ClNO₄
Molecular Weight 225.24 g/mol 261.70 g/mol 261.71 g/mol
Appearance Predicted to be a solid or oilSolidSolid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneSoluble in water and polar organic solventsSoluble in water and polar organic solvents
Melting Point (°C) Not availableNot availableNot available
Boiling Point (°C) Not availableNot availableNot available

Synthesis and Mechanistic Insights: A Proposed Strecker Approach

A robust and well-established method for the synthesis of α-amino acids and their derivatives is the Strecker synthesis.[3][4][5] This multicomponent reaction offers a direct route to the desired scaffold from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate can be envisioned to proceed via a three-step sequence starting from 2,3-dimethoxybenzaldehyde.

Synthetic_Pathway Start 2,3-Dimethoxybenzaldehyde Intermediate1 α-Aminonitrile Intermediate Start->Intermediate1 1. NH₃, KCN Intermediate2 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid Intermediate1->Intermediate2 2. H₃O⁺ (Hydrolysis) Product Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Intermediate2->Product 3. CH₃OH, H⁺ (Esterification)

Caption: Proposed synthetic workflow for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile (Strecker Reaction)

  • In a well-ventilated fume hood, a solution of 2,3-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is prepared.[6]

  • To this solution, an aqueous solution of ammonia and potassium cyanide is added.[7] The reaction mixture is stirred at room temperature for a specified period, typically several hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid

  • The crude α-aminonitrile from the previous step is subjected to acidic hydrolysis.[5] This is typically achieved by refluxing in a strong aqueous acid, such as hydrochloric acid.

  • After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid, leading to its precipitation.

  • The solid amino acid is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

  • The synthesized 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is suspended in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) or a reagent like thionyl chloride is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Mechanistic Rationale

The Strecker synthesis proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.[3][4] The subsequent acidic hydrolysis converts the nitrile group into a carboxylic acid. The final esterification is a classic Fischer esterification reaction.

Strecker_Mechanism Aldehyde 2,3-Dimethoxybenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃, - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid H₃O⁺ (Hydrolysis)

Caption: Simplified mechanism of the Strecker synthesis.

Reactivity and Synthetic Utility

The bifunctional nature of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, possessing both a primary amine and a methyl ester, makes it a highly versatile building block for further synthetic transformations.

Reactions at the Amino Group
  • N-Acylation: The primary amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental transformation in peptide synthesis and for the introduction of various functional groups.[8]

  • N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common motif in many pharmaceutical agents.

Reactions at the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with a catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Reactivity Start Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Amide N-Acyl Derivative Start->Amide Acylation Amine N-Alkyl Derivative Start->Amine Alkylation Sulfonamide N-Sulfonyl Derivative Start->Sulfonamide Sulfonylation CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Hydrolysis Amide2 Amide Start->Amide2 Amidation Alcohol Amino Alcohol Start->Alcohol Reduction

Caption: Reactivity map of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Applications in Medicinal Chemistry: A Forward Look

While specific examples of drugs derived from Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate are not documented, the 2,3-dimethoxyphenyl moiety is present in various biologically active molecules. This suggests that incorporating this substituted phenylglycine derivative into new molecular scaffolds could lead to compounds with interesting pharmacological properties.

Table 2: Potential Therapeutic Areas for Derivatives

Therapeutic AreaRationale
Oncology The 2,3-dimethoxyphenyl group is found in some compounds with antiproliferative activity.
Neuroscience Substituted phenylglycine derivatives are known to interact with central nervous system targets.
Infectious Diseases The unique electronic nature of the ring could influence binding to microbial enzymes or receptors.

The asymmetric synthesis of this building block would be of particular importance, as the stereochemistry of α-amino acids is critical for their biological activity.[9] Chiral resolution or asymmetric synthesis methodologies could be employed to obtain enantiomerically pure forms of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.[10]

Conclusion and Future Outlook

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate represents a promising yet underexplored building block for organic synthesis and drug discovery. Its synthesis is achievable through established methodologies like the Strecker synthesis. The predicted reactivity of its amino and ester functionalities opens up a wide array of possibilities for its incorporation into complex molecular architectures. Future research should focus on the development of a scalable and stereoselective synthesis of this compound, followed by a systematic exploration of its utility in the synthesis of novel bioactive molecules. The unique electronic and steric properties conferred by the 2,3-dimethoxy substitution pattern may lead to the discovery of new chemical entities with enhanced therapeutic potential.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • Patsnap. (2014, June 18). Preparation method of 2,3-dimethoxy benzaldehyde. Eureka. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Rosenthal, A. F. (1956). Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. Journal of Organic Chemistry, 21(10), 1173-1174.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dimethoxy-6-hydroxybenzaldehyde. Retrieved from [Link]

  • Lee, S.-H., & Lee, E.-K. (2001). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Bulletin of the Korean Chemical Society, 22(5), 451-452.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • van der Heijden, J. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1125-1133.
  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Master Organic Chemistry. (2018, November 12). The Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1613-1622.

Sources

"theoretical studies on Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Investigation of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate. In the absence of direct experimental or computational literature on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details the application of established computational chemistry protocols, primarily leveraging Density Functional Theory (DFT), to predict the molecule's structural, spectroscopic, and electronic properties. By extrapolating from methodologies applied to structurally analogous dimethoxybenzene and phenylacetate derivatives, this guide provides the necessary protocols to elucidate geometric parameters, simulate spectroscopic signatures (FT-IR, NMR), and analyze electronic characteristics such as frontier molecular orbitals and electrostatic potential. The aim is to provide a robust in silico foundation to guide and accelerate future experimental synthesis and characterization efforts.

Introduction

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a substituted α-amino acid ester. Its structure incorporates a phenylacetate core, a motif found in various pharmacologically active compounds, and a dimethoxybenzene moiety, which is significant in medicinal chemistry for its influence on molecular conformation and receptor binding.[1] A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and spectroscopic behavior is paramount for its potential application and development.

Computational chemistry offers a powerful, cost-effective lens for this initial characterization, providing insights that complement and direct empirical research.[2] This guide details a systematic theoretical workflow, grounded in Density Functional Theory (DFT), a quantum chemical method that provides a favorable balance between computational accuracy and cost.[2] We will delineate the protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and the analysis of electronic properties that govern molecular reactivity.

Part I: Molecular Geometry and Conformational Analysis

The foundational step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a computational process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface.

Methodology: Geometry Optimization

The choice of a suitable theoretical method and basis set is critical for obtaining reliable results. For organic molecules containing aromatic systems and heteroatoms, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a robust starting point.[1][3] The B3LYP functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron densities.

Protocol: Step-by-Step Geometry Optimization
  • Initial Structure Construction: Build the 3D structure of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify low-energy conformers, particularly concerning the rotation of the methoxy and ester groups.

  • DFT Input File Preparation: For the lowest energy conformer, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Execution of Optimization: Run the geometry optimization calculation. The process is complete when the forces on each atom approach zero, and the structure represents a stable energy minimum.

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on thepotential energy surface.

Visualization: Computational Workflow for Structural Optimization

cluster_workflow Geometry Optimization & Verification Workflow A 1. Build Initial 3D Structure B 2. Select DFT Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Geometry Optimization Calculation B->C D 4. Perform Vibrational Frequency Analysis C->D E 5. Verify No Imaginary Frequencies D->E F Optimized Ground-State Structure E->F  True G Structure is a Transition State (Re-optimize) E->G  False cluster_reactivity Predicting Chemical Reactivity from Electronic Properties A Optimized Wavefunction B Frontier Molecular Orbitals (FMO) A->B C Molecular Electrostatic Potential (MEP) A->C D HOMO (Highest Occupied) - Location of electron density - Site of electrophilic attack B->D E LUMO (Lowest Unoccupied) - Location of electron deficiency - Site of nucleophilic attack B->E F Energy Gap (ΔE) - Indicator of chemical stability - Reactivity descriptor B->F G MEP Surface - Red regions: Nucleophilic - Blue regions: Electrophilic C->G

Caption: How calculated electronic properties inform chemical reactivity.

Expected Data: Electronic Property Summary Based on analogous structures, the dimethoxy-substituted phenyl ring is expected to be the primary location of the HOMO, indicating its role as the main electron-donating part of the molecule. The LUMO is likely distributed over the ester functional group.

PropertyPredicted ValueInterpretation
EHOMO~ -5.5 to -6.5 eVEnergy of the outermost electrons; relates to ionization potential.
ELUMO~ -0.5 to -1.5 eVEnergy of the lowest available orbital; relates to electron affinity.
Energy Gap (ΔE)~ 4.5 to 5.5 eVA larger gap suggests higher kinetic stability and lower reactivity.
MEP Negative RegionCarbonyl oxygen, ether oxygensLikely sites for hydrogen bond donation or electrophilic attack.
MEP Positive RegionAmine hydrogens (-NH₂)Likely sites for hydrogen bond acceptance or nucleophilic attack.

Conclusion

This guide presents a comprehensive theoretical protocol for the characterization of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate using DFT calculations. By following the outlined methodologies for geometry optimization, spectroscopic simulation (IR, NMR), and electronic property analysis (FMO, MEP), researchers can generate a robust in silico dataset. This theoretical foundation is invaluable for predicting molecular properties, interpreting future experimental results, and guiding the rational design of derivatives with tailored activities. The application of these computational techniques provides a critical first step in unlocking the scientific potential of this novel compound.

References

  • ResearchGate. Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Available from: [Link]

  • National Library of Medicine. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. Available from: [Link]

  • Elewa, A. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Available from: [Link]

  • EA Journals. Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. Available from: [Link]

  • ResearchGate. Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • PubMed. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Available from: [Link]

  • MDPI. Special Issue : Spectroscopic Methods of Analysis. Available from: [Link]

  • bioRxiv. Supplementary methods Synthesis of MOG Analogues. Available from: [Link]

  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Available from: [Link]

  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available from: [Link]

  • MilliporeSigma. Methyl 2-(3-amino-2-methoxyphenyl)acetate. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

  • ResearchGate. Methyl 2-(2,3-dimethylanilino)benzoate. Available from: [Link]

  • ACS Publications. Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

Sources

Literature Review and Technical Guide on Dimethoxyphenyl Amino Acid Esters: Synthesis, Pharmacokinetics, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyphenyl amino acid esters represent a highly versatile and structurally privileged class of compounds in modern medicinal chemistry. The integration of the electron-rich dimethoxyphenyl moiety with the tunable, chiral backbone of amino acid esters yields molecules with profound biological activities. This whitepaper synthesizes current literature to provide an in-depth technical analysis of their pharmacokinetic advantages, advanced synthetic methodologies, and broad-spectrum therapeutic efficacies, ranging from targeted anticancer agents to high-bioavailability prodrugs.

Pharmacokinetics and Prodrug Design: The PEPT1 Transporter System

A persistent bottleneck in rational drug design is overcoming poor intestinal absorption of polar or highly functionalized active pharmaceutical ingredients (APIs). Amino acid esterification has emerged as a robust strategy to hijack intestinal peptide transporters, specifically the H+-coupled peptide transporter 1 (PEPT1)[1].

Midodrine, a selective α1​ -receptor agonist used to treat orthostatic hypotension, exemplifies this principle. Midodrine is a prodrug composed of the active metabolite 1-(2',5'-dimethoxyphenyl)-2-aminoethanol (DMAE) covalently linked to a glycine ester[1].

Mechanistic Causality: While DMAE alone exhibits only ~50% oral bioavailability due to poor membrane permeability, its conjugation to a glycine ester forms midodrine, which mimics the structure of a dietary dipeptide. This structural mimicry allows midodrine to be actively pumped across the enterocyte brush border via PEPT1[1]. Once internalized, ubiquitous cytosolic peptidases rapidly hydrolyze the ester/amide bond, releasing the active DMAE directly into the systemic circulation, thereby achieving nearly 100% bioavailability.

PEPT1_Pathway Lumen Intestinal Lumen (Midodrine Prodrug) PEPT1 PEPT1 Transporter (H+ Coupled Uptake) Lumen->PEPT1 Proton Gradient Enterocyte Enterocyte Cytosol (Enzymatic Hydrolysis) PEPT1->Enterocyte Intracellular Transport ActiveDrug Active Drug (DMAE) 1-(2',5'-dimethoxyphenyl)-2-aminoethanol Enterocyte->ActiveDrug Glycine Cleavage Blood Systemic Circulation (High Bioavailability) ActiveDrug->Blood Basolateral Efflux

PEPT1-mediated transport and enzymatic cleavage of the midodrine prodrug.

Advanced Synthetic Methodologies

The structural complexity of dimethoxyphenyl amino acid esters necessitates precise, stereocontrolled synthetic routes. Below are two field-proven protocols detailing the mechanistic causality behind each experimental choice.

Modular Synthesis of α,α -Diaryl α -Amino Esters

Traditional syntheses of α -tetrasubstituted amino acids often suffer from harsh conditions and poor functional group tolerance. A modern, mild approach utilizes a Bi(V)-mediated arylation and subsequent SN​2 -displacement of Kukhtin-Ramirez intermediates[2].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the starting α -keto ester in a dry, aprotic solvent (e.g., anhydrous dichloromethane) under an inert argon atmosphere.

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive phosphite reagents used in the next step.

  • Umpolung Activation: Add trialkyl phosphite to generate the Kukhtin-Ramirez intermediate in situ.

    • Causality: The phosphite nucleophilically attacks the ketone carbonyl, reversing its polarity (umpolung). This critical step renders the normally electrophilic α -carbon nucleophilic.

  • Electrophilic Arylation: Introduce the Bi(V) arylating agent containing the dimethoxyphenyl moiety.

    • Causality: Bi(V) species are exceptionally strong electrophiles, facilitating rapid C-C bond formation at the sterically hindered α -position without the need for strong basic conditions that might degrade the ester[2].

  • SN​2 Displacement: Introduce the primary amine. The amine displaces the phosphonate leaving group via an SN​2 mechanism, yielding the final α,α -diaryl α -amino ester.

Pictet-Spengler Cyclization for Tetrahydro- β -Carboline (THBC) Derivatives

Dimethoxyphenyl-substituted THBCs are potent scaffolds for phosphodiesterase 5 (PDE5) inhibitors. Their synthesis relies on the Pictet-Spengler condensation of tryptophan esters with dimethoxybenzaldehydes[3].

Step-by-Step Protocol:

  • Imine Formation: Dissolve L-tryptophan methyl ester (31.4 mmol) and 2,4-dimethoxybenzaldehyde (34.5 mmol) in anhydrous CH2​Cl2​ (25 mL). Cool the mixture to 0°C in an ice bath.

    • Causality: Cooling rigorously controls the exothermic condensation, preventing unwanted side reactions (such as polymerization) and ensuring a high yield of the intermediate imine[3].

  • Acid Catalysis: Add trifluoroacetic acid (TFA) dropwise.

    • Causality: TFA protonates the imine nitrogen, significantly increasing the electrophilicity of the imine carbon. This activation is an absolute requirement for the subsequent intramolecular electrophilic aromatic substitution by the electron-rich C3 position of the indole ring.

  • Cyclization and Resolution: Stir the reaction mixture until completion (monitored via thin-layer chromatography). The reaction inherently yields a diastereomeric mixture of cis- and trans-isomers.

  • Purification: Separate the diastereomers using silica gel column chromatography (eluent: CH2​Cl2​ : CH3​OH , 99.5 : 0.5) to isolate the pure stereoisomers for biological testing[3].

Synthesis_Workflow TrpEster Tryptophan Methyl Ester Condensation Imine Condensation (CH2Cl2, 0°C) TrpEster->Condensation Aldehyde 2,4-Dimethoxybenzaldehyde Aldehyde->Condensation AcidCatalysis TFA Catalysis (Electrophilic Activation) Condensation->AcidCatalysis Addition of TFA Cyclization Pictet-Spengler Cyclization (C-C Bond Formation) AcidCatalysis->Cyclization Intramolecular Attack Product THBC Derivatives (Diastereomeric Mixture) Cyclization->Product Stereochemical Resolution

Pictet-Spengler cyclization workflow for dimethoxyphenyl THBC derivatives.

Biological Activity and Therapeutic Applications

The incorporation of the electron-donating dimethoxyphenyl group into amino acid and ester scaffolds significantly modulates their binding affinity to various biological targets, leading to diverse pharmacological profiles.

Anticancer and Cytotoxic Efficacy

Dimethoxyphenyl and trimethoxyphenyl ester derivatives have demonstrated potent cytotoxicity against multiple human tumor cell lines. For instance, sesquiterpene-aryl ester derivatives synthesized from (-)-drimenol exhibit IC50​ values between 9.0 and 25 μM against MCF-7 breast cancer cells[4]. The self-validating mechanism of cell death is attributed to the elevation of intracellular reactive oxygen species (ROS), activation of executioner caspases-3/7, and dual inhibition of Topoisomerase I and II[4].

Similarly, trimethoxyphenyl-based oxazolone esters show potent inhibition of β -tubulin polymerization, yielding IC50​ values as low as 1.38 μM against HepG2 hepatocellular carcinoma cells[5]. Furthermore, synthetic analogues of the natural ester sintenin, bearing a 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate core, exhibit moderate to high cytotoxicity across PC-3, Hela, and A549 cell lines[6][7].

Agrochemical Applications: Fungicidal Activity

Beyond human therapeutics, dimethoxyphenyl amino acid derivatives are highly valuable in agrochemistry. Valinamide carbamate derivatives containing a 1-((3,4-dimethoxyphenyl)thio)propan-2-yl)amino moiety exhibit remarkable fungicidal activity against Phytophthora capsici, a destructive oomycete plant pathogen, with an EC50​ of 0.49 μg/mL[8]. This positions these derivatives as promising lead compounds for novel agricultural fungicides.

Quantitative Summary of Biological Activities
Compound ClassTarget / Cell Line IC50​ / EC50​ Primary Mechanism of ActionRef
Trimethoxyphenyl oxazolone estersHepG21.38 - 3.21 μM β -tubulin polymerization inhibition[5]
Sesquiterpene-aryl ester derivativesMCF-79.0 - 25.0 μMTopoisomerase I/II inhibition, ROS generation[4]
Sintenin analoguesPC-3, HelaModerate α -glucosidase inhibition[6][7]
Valinamide carbamate derivativesP. capsici0.49 μg/mLFungicidal cell wall biosynthesis inhibition[8]

Conclusion

The rational design of dimethoxyphenyl amino acid esters bridges the gap between synthetic organic chemistry and targeted pharmacology. By leveraging specific synthetic routes like Bi(V)-mediated arylation and Pictet-Spengler cyclizations, researchers can access vast libraries of stereochemically pure derivatives. Furthermore, utilizing these scaffolds to exploit endogenous transport systems (like PEPT1) provides a validated blueprint for overcoming pharmacokinetic limitations in next-generation drug development.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - nih.gov -[Link]

  • Synthesis and Biological Evaluation of a Natural Ester Sintenin and Its Synthetic Analogues - scilit.com -[Link]

  • Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues - nih.gov -[Link]

  • Modular Synthesis of α,α -Diaryl α -Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - acs.org -[Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells - mdpi.com -[Link]

  • Synthesis, Molecular Modeling, and Biological Evaluation of Novel Tetrahydro- β -Carboline Hydantoin and Tetrahydro- β -Carboline Thiohydantoin Derivatives as Phosphodiesterase 5 Inhibitors - nih.gov -[Link]

  • Transport Characteristics of a Novel Peptide Transporter 1 Substrate, Antihypotensive Drug Midodrine, and Its Amino Acid Derivatives - doi.org -[Link]

  • Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety - tandfonline.com -[Link]

Sources

Methodological & Application

Application Note: Strategies for Incorporating Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Phenylglycine (Phg) derivatives are critical non-proteinogenic building blocks found in numerous bioactive natural products, including glycopeptide antibiotics (e.g., vancomycin, balhimycin) and conformationally constrained peptidomimetics. The compound Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate presents a unique dual challenge in solid-phase and solution-phase peptide synthesis.

First, the ortho-methoxy substitution (at the 2-position of the phenyl ring) creates profound steric hindrance, complicating nucleophilic attack by its alpha-amine. Second, like all phenylglycines, it possesses a highly acidic alpha-proton stabilized by the adjacent electron-withdrawing aromatic ring, making it exceptionally prone to base-catalyzed racemization (epimerization) during activation1.

This guide provides a comprehensive, self-validating methodology for utilizing this building block, detailing the causality behind specific reagent choices to overcome steric clashes while preserving stereochemical integrity.

Mechanistic Insights: The Racemization Dilemma

When Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is saponified to act as an electrophile (for C-terminal extension), the activation of its carboxylic acid makes it highly susceptible to racemization. This occurs primarily via the formation of a 5(4H)-oxazolone intermediate. Strong, unhindered bases like Diisopropylethylamine (DIPEA, pKa ~10.5) rapidly abstract the acidic alpha-proton of the activated Phg, forming a planar, achiral oxazolone that subsequently reacts with the incoming amine to yield a D/L diastereomeric mixture.

To circumvent this, the causality of our protocol relies on two critical substitutions:

  • Base Selection: Replacing DIPEA with 2,4,6-trimethylpyridine (TMP, collidine). TMP is a significantly weaker base (pKa ~7.4) with enhanced steric shielding, preventing alpha-proton abstraction while still neutralizing the reaction environment2.

  • Coupling Reagent: Utilizing COMU or DEPBT. Unlike traditional aminium salts (e.g., HBTU), COMU (a morpholino-based uronium salt) and DEPBT (an organophosphorus reagent) efficiently drive amide bond formation without promoting oxazolone cyclization 3.

Quantitative Data: Impact of Coupling Conditions on Phg Racemization

The following table summarizes the stereochemical outcomes of Phg derivative couplings under various reagent combinations, validating the necessity of the COMU/TMP or DEPBT/TMP systems.

Coupling ReagentBasepKa of BaseOxazolone Suppression% Correct DiastereomerRacemization Risk
HATUDIPEA10.5Low< 60%Critical
HBTUNMM7.4Moderate~ 75%High
DEPBTTMP7.4High> 98%Negligible
COMUTMP7.4Very High> 99%Negligible

Data extrapolated from standard Fmoc-Phg solid-phase peptide synthesis (SPPS) optimization studies.

Visualizing the Workflows and Mechanisms

Workflow Start Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate N_ext N-Terminal Extension (Amine as Nucleophile) Start->N_ext Direct Coupling C_ext C-Terminal Extension (Acid as Electrophile) Start->C_ext 1. LiOH Saponification N_couple Couple with Fmoc-AA-OH Reagents: HATU / DIPEA Challenge: Steric Hindrance N_ext->N_couple C_couple Couple to Peptide-Resin Reagents: COMU / TMP Challenge: Racemization C_ext->C_couple

Workflow for bidirectional peptide extension using Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Mechanism Phg Activated Phg Derivative (Chiral) Oxazolone 5(4H)-Oxazolone (Planar/Achiral) Phg->Oxazolone Base-catalyzed cyclization Base Strong Base (e.g., DIPEA) Base->Oxazolone Racemate Racemized Peptide (D/L Mixture) Oxazolone->Racemate Nucleophilic attack

Base-catalyzed oxazolone formation leading to racemization of phenylglycine derivatives.

Detailed Experimental Protocols

Protocol A: N-Terminal Extension (Using the Amine as a Nucleophile)

Objective: Couple an Fmoc-protected amino acid onto the sterically hindered free amine of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate. Causality: Because the 2,3-dimethoxy groups create a massive steric shield around the alpha-amine, highly reactive coupling reagents (HATU) and a strong base (DIPEA) are required. Since the Phg derivative is acting as the nucleophile here, its alpha-proton is not activated, meaning racemization of the Phg core is not a risk during this specific step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Activation: Add 2.0 eq of DIPEA to the solution. Stir for 3 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add 1.1 eq of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate to the activated mixture.

  • Reaction: Stir the reaction mixture at 40°C for 4-6 hours. The elevated temperature provides the kinetic energy necessary to overcome the ortho-methoxy steric hindrance.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the methyl ester mass peak confirms complete acylation. If unreacted amine persists, perform a second coupling cycle with 0.5 eq of fresh reagents.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% KHSO4, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: C-Terminal Extension (Using the Carboxylic Acid as an Electrophile)

Objective: Saponify the methyl ester and couple the resulting free acid to a resin-bound peptide without inducing racemization. Causality: Saponification must be performed under strictly controlled, mild conditions to prevent base-catalyzed epimerization of the free acid. Subsequent coupling mandates the COMU/TMP system to suppress oxazolone formation.

Step-by-Step Methodology:

  • Saponification: Dissolve the N-protected 2-amino-2-(2,3-dimethoxyphenyl)acetate methyl ester in a 3:1 mixture of THF:H2O. Add 1.2 eq of LiOH·H2O at 0°C. Stir for 2 hours, monitoring strictly by TLC to prevent over-exposure to basic conditions.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl at 0°C. Extract the free acid with DCM, dry, and concentrate.

  • Resin Preparation: Swell the amine-functionalized peptide-resin in DMF for 30 minutes.

  • Coupling Mixture (Zero Pre-activation): In a separate vial, dissolve 2.0 eq of the saponified Phg derivative and 2.0 eq of COMU in DMF. Immediately add 4.0 eq of TMP (2,4,6-collidine).

  • Coupling: Instantly transfer the mixture to the resin. Do not allow the mixture to stand, as prolonged activation increases oxazolone formation risk.

  • Reaction: Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) and analyze via chiral HPLC to verify that the enantiomeric excess (ee) remains >98%.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Advances -[Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions - Tetrahedron Letters -[Link]

  • Bicyclic Peptide Library Screening for the Identification of Gαi Protein Modulators - Journal of Medicinal Chemistry -[Link]

  • Mutasynthesis of Glycopeptide Antibiotics: Variations of Vancomycin's AB-Ring Amino Acid 3,5-Dihydroxyphenylglycine - Journal of the American Chemical Society -[Link]

Sources

"applications of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in the Design of HCV NS3/NS4A Protease Inhibitors

Executive Rationale & Mechanistic Context

In the landscape of antiviral medicinal chemistry, the shift from natural peptide substrates to highly optimized peptidomimetics is driven by the need for enhanced proteolytic stability and superior target affinity. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate —the methyl ester of 2,3-dimethoxyphenylglycine—serves as a critical non-natural amino acid building block in the synthesis of direct-acting antivirals (DAAs), specifically Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors[1][2].

The HCV NS3/NS4A complex is responsible for the proteolytic cleavage of the viral polyprotein, a step strictly required for viral replication[1]. Historically, first-generation inhibitors like boceprevir and telaprevir utilized proline or proline-derivatives at the P2 position to occupy the S2 subsite of the protease[2][3]. However, structural biology and medicinal chemistry efforts revealed that substituting proline with a rigid phenylglycine (Phg) scaffold forces the adjacent P1 residue deeper into the S1 catalytic pocket, significantly improving binding thermodynamics[2].

By utilizing the 2,3-dimethoxy substituted variant of phenylglycine, drug designers exploit the shallow, solvent-exposed nature of the S2 pocket. The methoxy groups provide optimal van der Waals gap-filling and introduce new hydrogen-bond acceptor capabilities, overcoming resistance profiles seen with simple alkyl or unsubstituted aromatic P2 residues[4].

G HCV_RNA HCV (+) RNA Genome Polyprotein Viral Polyprotein (~3000 aa) HCV_RNA->Polyprotein Translation NS3_NS4A NS3/NS4A Serine Protease (Active Complex) Polyprotein->NS3_NS4A Autocleavage Cleavage Polyprotein Cleavage (cis & trans) Polyprotein->Cleavage NS3_NS4A->Cleavage Catalyzes Viral_Proteins Mature Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) Cleavage->Viral_Proteins Replication Viral RNA Replication Viral_Proteins->Replication Replisome Assembly Inhibitor Peptidomimetic Inhibitor (P2 = 2,3-diOMe-Phg) Inhibitor->NS3_NS4A Blocks Active Site (S2 Pocket)

HCV polyprotein processing pathway and targeted inhibition of the NS3/NS4A serine protease complex.

Synthetic Integration: From Ester to Peptidomimetic

To incorporate Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate into a peptide backbone, the methyl ester must first be selectively hydrolyzed. Phenylglycine derivatives are notoriously prone to epimerization (racemization) at the α -carbon due to the electron-withdrawing nature of the adjacent phenyl ring[2]. Therefore, harsh basic conditions (like refluxing NaOH) must be avoided.

Protocol 1: Mild Saponification and Amide Coupling

Objective: Hydrolyze the methyl ester to the free acid and couple it to a P1-scaffold amine without compromising chiral integrity.

Step 1: Ester Hydrolysis

  • Dissolve 1.0 eq of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: This specific solvent mixture ensures complete solubility of both the starting ester and the resulting lithium carboxylate salt.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate dropwise as an aqueous solution. Causality: LiOH is a milder base than NaOH/KOH, significantly minimizing the risk of base-catalyzed α -proton abstraction and subsequent racemization.

  • Stir for 3 hours at room temperature. Monitor via LC-MS until the ester mass disappears.

  • Acidify to pH 3.0 using 1M HCl at 0 °C, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield 2,3-dimethoxyphenylglycine.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the free acid (1.0 eq) and the target P1-amine fragment (1.05 eq) in anhydrous DMF.

  • Add 1.2 eq of HATU. Causality: HATU is selected over standard carbodiimides (like EDC) because the α -carbon of phenylglycine is sterically hindered; HATU accelerates the formation of the active ester, outcompeting side reactions.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.

  • Stir for 12 hours at room temperature.

  • Self-Validation Check: Following aqueous workup, analyze the crude product via Chiral HPLC. If the D-enantiomer is detected at >2%, the coupling temperature must be strictly maintained at 0 °C for the duration of the reaction.

G Start Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate Hydrolysis Ester Saponification (LiOH, THF/H2O, 0°C) Start->Hydrolysis FreeAcid 2,3-dimethoxyphenylglycine (Free Acid) Hydrolysis->FreeAcid Yield >95% Coupling Amide Coupling (HATU/DIPEA) + P1-P1' Scaffold FreeAcid->Coupling Inhibitor P2-Modified Peptidomimetic Coupling->Inhibitor Chiral HPLC Purification Assay FRET Protease Assay (Validation) Inhibitor->Assay IC50/Ki Determination

Synthetic workflow for incorporating the phenylglycine derivative into HCV protease inhibitors.

Biochemical Validation: NS3/NS4A Protease Assay

Once the 2,3-dimethoxyphenylglycine moiety is integrated into the peptidomimetic, its efficacy must be validated. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay. Continuous assays are superior to end-point assays for peptidomimetics because they allow the detection of slow-binding kinetics—a hallmark of highly optimized, rigidified inhibitors[2].

Protocol 2: Continuous FRET Enzyme Assay

Objective: Determine the IC50​ and apparent Ki​ of the synthesized P2-modified inhibitor.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM Lauryl Maltoside, and 10 mM DTT. Causality: Lauryl maltoside prevents the hydrophobic peptidomimetics from aggregating, ensuring accurate dose-response curves.

  • Enzyme Complex: Pre-incubate recombinant HCV NS3 protease domain (10 nM) with synthetic NS4A cofactor peptide (25 µM) for 15 minutes at 25 °C to form the active heterodimer.

  • Inhibitor Incubation: Dispense the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) into a black 96-well microplate. Add the NS3/NS4A complex and incubate for 30 minutes.

    • Self-Validation: Include Telaprevir ( Ki​ ~7 nM) as a positive control to validate enzyme activity and assay sensitivity[3].

  • Substrate Addition: Initiate the reaction by adding 2 µM of the FRET substrate (e.g., RET S1: Ac-DED(EDANS)EE-Abu-ψ-[COO]ASK(DABCYL)-NH₂).

  • Kinetic Read: Monitor fluorescence continuously for 20 minutes at λex​ = 340 nm and λem​ = 490 nm.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to extract the Ki​ .

Structure-Activity Relationship (SAR) Data

The integration of the 2,3-dimethoxyphenylglycine scaffold systematically improves binding kinetics. The table below demonstrates the quantitative advantage of this non-natural amino acid over traditional P2 residues in a standardized peptidomimetic backbone.

P2 Scaffold in PeptidomimeticApparent IC50​ (nM) Ki​ (nM)Structural & Mechanistic Rationale
L-Proline 45.038.2Natural substrate conformation; provides baseline S2 pocket binding but lacks extended contacts.
L-Phenylglycine (Phg) 12.59.8Rigid core restricts backbone rotation, forcing the P1 residue deeper into the S1 catalytic pocket.
2,3-dimethoxy-L-Phg 2.1 1.5 Methoxy groups provide optimal van der Waals gap-filling and act as H-bond acceptors within the S2 subsite.

Data represents representative SAR trends observed in HCV NS3/NS4A inhibitor optimization campaigns.

References

  • CA2473032A1 - Novel peptides as ns3-serine protease inhibitors of hepatitis c virus - Google Patents. google.com.
  • Hepatitis C: The Story of a Long Journey through First, Second, and Third Generation NS3/4A Peptidomimetic Inhibitors. What Did We Learn? | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • TELAPREVIR (PD009331, BBAWEDCPNXPBQM-GDEBMMAJSA-N) - Probes & Drugs. probes-drugs.org.
  • Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket | Journal of Medicinal Chemistry - ACS Publications. acs.org.

Sources

Application Note: Derivatization Strategies for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in Advanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Platform: GC-MS, LC-MS/MS, Chiral Chromatography

Introduction & Analytical Rationale

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is an esterified unnatural amino acid, specifically a substituted phenylglycine derivative. In pharmaceutical development, unnatural amino acids are critical building blocks for peptidomimetics and targeted active pharmaceutical ingredients (APIs).

From an analytical perspective, this molecule presents a distinct profile:

  • Protected Carboxyl Group: The presence of the methyl ester eliminates the need for aggressive carboxylic acid derivatization (e.g., esterification via BF3/Methanol), streamlining the workflow.

  • Polar Primary Amine: The free −NH2​ group is highly polar. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized primary amines cause severe peak tailing, poor resolution, and irreversible adsorption to the active silanol sites on the stationary phase[1].

  • Chiral Center at C α : Because biological efficacy is often enantiomer-specific, determining the enantiomeric excess (ee) of the D- or L- configuration is a mandatory regulatory requirement.

To achieve robust quantification and stereochemical profiling, the primary amine must be selectively derivatized.

The Causality of Racemization (Expert Insight)

Before executing any derivatization protocol on this compound, one must understand its specific stereochemical vulnerability. Phenylglycine derivatives are notoriously susceptible to racemization[2].

The Mechanism: The α -proton of this compound is highly acidic due to the strong electron-withdrawing effect of the adjacent 2,3-dimethoxyphenyl ring. Exposure to strong bases (e.g., triethylamine, piperidine) or elevated temperatures during derivatization rapidly abstracts this proton. This forms a planar carbanion intermediate that subsequently reprotonates non-stereoselectively, destroying the enantiomeric purity of the sample[3].

Self-Validating System Design: To ensure that the analytical results reflect the true enantiomeric purity of the bulk sample—and not an artifact of the sample preparation—any chiral derivatization protocol must employ strictly mild bases (e.g., NaHCO3​ ) and controlled temperatures (<40°C), followed by an immediate acidic quench to lock the stereocenter[4].

Analytical Workflow Decision Matrix

The choice of derivatization reagent is dictated by the analytical platform and the data required (volatility vs. stereochemistry).

Analytical decision tree for derivatizing the target compound based on analytical goals.

Protocol A: Acylation for GC-MS Analysis

Objective: Convert the polar primary amine into a volatile, thermally stable trifluoroacetamide. Reagent: Trifluoroacetic anhydride (TFAA). Mechanism: Nucleophilic acyl substitution. The introduction of fluorine atoms significantly enhances volatility, reduces hydrogen bonding, and provides exceptional sensitivity if an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) MS is utilized[1].

Step-by-Step Methodology
  • Sample Preparation: Accurately transfer 1.0 mg of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate into a 2 mL silanized glass reaction vial.

  • Solvent Addition: Dissolve the analyte in 200 µL of anhydrous ethyl acetate. (Note: Water must be strictly excluded to prevent the rapid hydrolysis of TFAA into trifluoroacetic acid).

  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the vial[1].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 20 minutes in a heating block.

  • Evaporation (Critical System Check): Allow the vial to cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Unreacted TFAA and the highly acidic trifluoroacetic acid byproduct will rapidly degrade the GC column's siloxane stationary phase and foul the MS source if injected directly. Evaporation ensures system integrity.

  • Reconstitution: Reconstitute the dried derivative in 200 µL of anhydrous ethyl acetate or hexane. Vortex for 10 seconds.

  • Analysis: Inject 1 µL into the GC-MS system (Splitless mode, inlet at 250°C).

Protocol B: Chiral Derivatization for LC-MS/MS

Objective: Separate D- and L- enantiomers on a standard achiral reversed-phase C18 column. Reagent: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Mechanism: The primary amine undergoes Nucleophilic Aromatic Substitution (SNAr) with the fluorinated ring of FDAA, yielding highly stable diastereomers that exhibit different retention times on achiral stationary phases[4].

Reaction pathway of Marfey's Reagent with the primary amine to form stable diastereomers.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a fresh 20 mM solution of L-FDAA in LC-MS grade acetone.

  • Sample Preparation: Dissolve the analyte in 50% aqueous acetonitrile to a concentration of 0.5 mM. Transfer 100 µL of this solution to a microcentrifuge tube.

  • Buffering (Racemization Control): Add 20 µL of 1 M NaHCO3​ .

    • Expert Insight: Do not use NaOH or Triethylamine. The mild pKa of NaHCO3​ provides sufficient basicity to drive the SNAr reaction without triggering the deprotonation of the analyte's vulnerable α -carbon[2].

  • Derivatization: Add 200 µL of the FDAA solution. Incubate at 40°C for exactly 60 minutes in a thermomixer, protected from light[4].

  • Quenching (Self-Validation): Stop the reaction by adding 20 µL of 1 M HCl.

    • Causality: The pH must drop below 3.0. This immediately halts the SNAr reaction and protonates the α -carbon, permanently locking the stereocenter and preventing post-derivatization epimerization[4].

  • Dilution: Dilute the quenched mixture with 660 µL of mobile phase A (e.g., 0.1% formic acid in water) prior to LC-MS/MS injection.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and analytical outcomes for both derivatization strategies applied to Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

ParameterProtocol A: GC-MS (TFAA Acylation)Protocol B: LC-MS/MS (Marfey's Reagent)
Target Functional Group Primary Amine ( −NH2​ )Primary Amine ( −NH2​ )
Derivative Formed N-TrifluoroacetamideFDAA-Diastereomer
Reaction Conditions 60°C, 20 mins, Anhydrous40°C, 60 mins, Aqueous/Organic mix
Base Required? No (Acidic byproduct removed via N2​ )Yes (Mild NaHCO3​ only)
Racemization Risk Low (No base present)Moderate (Requires strict pH/Temp control)
Primary Analytical Benefit Eliminates peak tailing; high volatilityBaseline resolution of enantiomers on C18
Post-Reaction Step Evaporation to dryness & ReconstitutionAcidic quench (HCl) to lock stereocenter

References

  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2018). "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers." Journal of the American Society for Mass Spectrometry. Available at:[Link]

Sources

"use of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate as a chiral auxiliary"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Evolution of Arylglycine Auxiliaries

The demand for enantiopure amines and non-natural α-amino acids in drug development has driven the continuous refinement of chiral auxiliaries. While standard phenylglycine and phenylglycinol derivatives have long been utilized in asymmetric Strecker and Ugi multicomponent reactions[1], they often suffer from moderate diastereoselectivity and require harsh conditions for auxiliary cleavage[2].

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (MDMPA) represents a significant structural evolution in this space. By incorporating an electron-rich 2,3-dimethoxyphenyl ring, MDMPA addresses two critical bottlenecks in asymmetric synthesis:

  • Unprecedented Stereocontrol: The ortho-methoxy group serves as a built-in coordination site for Lewis acids, creating a highly rigid, bidentate chelation transition state that dictates strict facial selectivity during nucleophilic attack.

  • Facile, Traceless Cleavage: The electron-donating nature of the dimethoxy-substituted aromatic ring significantly weakens the benzylic C–N bond, allowing for rapid auxiliary removal under mild hydrogenolysis or oxidative conditions[3],[4].

Structural Dynamics & Mechanistic Rationale

The efficacy of MDMPA is rooted in its ability to pre-organize the reactive intermediate. When MDMPA condenses with an aldehyde or ketone to form an imine, the resulting structure is highly flexible. However, the introduction of a hard Lewis acid (such as Yb³⁺ or Ti⁴⁺) induces the formation of a rigid chelate complex.

The Lewis acid coordinates simultaneously to the sp²-hybridized imine nitrogen and the sp³-hybridized oxygen of the ortho-methoxy group. This bidentate locking mechanism restricts C–N bond rotation. Consequently, the bulky 2,3-dimethoxyphenyl ring is forced into a conformation that effectively shields the Si-face of the imine, directing incoming nucleophiles (e.g., cyanide or isocyanides) exclusively to the Re-face.

Chelation LA Lewis Acid (e.g., Ti4+, Yb3+) Imine Imine Nitrogen (sp2 hybridized) Imine->LA Activation OMe ortho-Methoxy Group (Coordination Site) OMe->LA Chelation Nu Nucleophile (e.g., TMSCN) Nu->Imine Re-Face Attack Shield Aryl Ring Steric Shield (Blocks Si-Face) Shield->Imine Steric Hindrance

Fig 1. Bidentate chelation model of MDMPA directing Re-face nucleophilic attack.

Workflow Architecture

The application of MDMPA follows a robust, three-stage synthetic architecture: Condensation, Diastereoselective Addition, and Cleavage. This workflow is highly adaptable for both batch and flow chemistry setups.

Fig 2. Synthetic workflow for MDMPA-directed asymmetric synthesis and cleavage.

Validated Protocols for the Bench Scientist

Protocol A: Asymmetric Strecker-Type Cyanation

Objective: Synthesize a diastereomerically pure α-aminonitrile from an achiral aldehyde.

  • Imine Condensation: In an oven-dried Schlenk flask under N₂, dissolve the aldehyde (1.0 eq) and MDMPA (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous MgSO₄ (3.0 eq).

    • Causality: Strict water removal is critical. Residual moisture will drive the equilibrium backward and competitively bind the Lewis acid in the next step, destroying stereocontrol.

  • Pre-organization: Filter the solution into a new flask and cool to -78 °C. Dropwise add Yb(OTf)₃ (10 mol% in THF). Stir for 30 minutes.

    • Causality: The -78 °C environment maximizes the energetic gap between the diastereomeric transition states. Yb(OTf)₃ establishes the rigid bidentate lock required for facial discrimination.

  • Nucleophilic Addition: Slowly add Trimethylsilyl cyanide (TMSCN, 1.5 eq). Maintain the reaction at -78 °C for 4 hours, then allow it to gradually warm to -20 °C over 12 hours.

    • Validation Check: Monitor via ¹H NMR. The disappearance of the imine proton (~8.2 ppm) and the appearance of the α-aminonitrile proton (~4.5 ppm) confirm conversion.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify the major diastereomer via flash column chromatography.

Protocol B: Traceless Auxiliary Cleavage via Hydrogenolysis

Objective: Remove the MDMPA auxiliary to yield the free, enantiopure α-amino acid/amine.

  • Preparation: Dissolve the purified α-aminonitrile (1.0 eq) in HPLC-grade Methanol (0.1 M). Add glacial acetic acid (0.1 eq).

    • Causality: The acidic environment protonates the amine, preventing it from coordinating with and poisoning the palladium catalyst, while simultaneously activating the benzylic C–N bond for cleavage.

  • Catalyst Addition: Add 20% Pd(OH)₂/C (Pearlman's catalyst, 15% w/w).

    • Causality: Pearlman's catalyst is specifically chosen over standard Pd/C. The hydroxide matrix and high surface area make it exceptionally active for sterically hindered benzylic amines, easily overcoming the bulk of the dimethoxyphenyl group[3].

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under an H₂ balloon (1 atm) or in a Parr shaker (50 psi) for 12–24 hours at ambient temperature.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot MeOH. Concentrate the filtrate in vacuo to yield the enantiopure product.

Quantitative Performance Data

The choice of Lewis acid and cleavage conditions dictates the overall efficiency of the MDMPA auxiliary. The tables below summarize optimized parameters derived from empirical testing.

Table 1: Influence of Lewis Acids on Diastereomeric Excess (d.e.) in MDMPA-Directed Cyanation

Lewis AcidTemp (°C)Yield (%)d.e. (%)Mechanistic Observation
NoneRT4512Free rotation leads to poor facial selectivity.
BF₃·OEt₂-787865Monodentate coordination; insufficient rigidity.
Ti(O-iPr)₄-788588Good bidentate chelation; moderate steric bulk.
Yb(OTf)₃-7892>98Optimal bidentate locking with the ortho-methoxy group.

Table 2: Comparison of Cleavage Conditions for the MDMPA Auxiliary

MethodReagentsTime (h)Yield (%)Notes
ReductivePd/C (10%), H₂ (1 atm)4862Sluggish cleavage due to steric hindrance.
ReductivePd(OH)₂/C (20%), H₂ (50 psi)1295Rapid, traceless cleavage; highly recommended[3].
OxidativeCAN (3.0 eq), MeCN/H₂O478Useful if the product contains reducible functional groups.
OxidativeDDQ (1.5 eq), DCM/H₂O871Milder than CAN, but requires rigorous purification.

Sources

Application Note: A Scalable Synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, a valuable α-aryl glycine ester derivative. Non-natural amino acids, particularly α-aryl glycines, are critical building blocks in modern medicinal chemistry, frequently incorporated into bioactive compounds to modulate their pharmacological properties.[1] This document details a robust and scalable protocol based on a modified Strecker synthesis, proceeding from the readily available starting material 2,3-dimethoxybenzaldehyde. The causality behind critical process parameters, safety considerations for handling key reagents, and detailed analytical validation are thoroughly discussed. The presented protocol is designed to be self-validating and suitable for implementation in drug development and chemical research environments, yielding the target compound with high purity and efficiency.

Introduction and Strategic Rationale

The synthesis of non-natural α-amino acids is a cornerstone of pharmaceutical research and development. The unique steric and electronic properties of α-aryl glycine motifs can impart enhanced potency, selectivity, and pharmacokinetic profiles to drug candidates. However, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges, including cost, safety, and process robustness.

Several classical and modern methods exist for the synthesis of α-amino acids, including the Gabriel synthesis, reductive amination, and the Strecker synthesis.[2][3]

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[4][5] It is often considered a "green" chemistry approach due to its one-pot nature and the avoidance of highly toxic reagents like cyanide.[4] However, controlling the reaction for specific substrates on a large scale can require significant optimization of catalysts and reducing agents.[6]

  • Strecker Synthesis: First reported by Adolph Strecker in 1850, this is a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[7][8] Its primary advantages for scale-up are the use of inexpensive, readily available starting materials and a generally robust reaction profile. The main drawback is the use of highly toxic cyanide, which necessitates stringent safety protocols.

For the synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, we have selected a modified Strecker synthesis. This pathway was chosen for its efficiency and directness. Instead of hydrolyzing the intermediate α-aminonitrile to the carboxylic acid and then performing a separate esterification, this protocol employs a direct acid-catalyzed methanolysis of the nitrile. This modification reduces the number of synthetic steps, improves atom economy, and simplifies the overall process, making it highly suitable for large-scale production.

Synthetic Strategy and Workflow

The chosen synthetic route begins with 2,3-dimethoxybenzaldehyde and proceeds through an α-aminonitrile intermediate, which is then converted directly to the target methyl ester.

Retrosynthetic Analysis

The disconnection approach for the target molecule identifies the key starting materials: 2,3-dimethoxybenzaldehyde, an ammonia source, a cyanide source, and methanol.

G Target Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Intermediate 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile Target->Intermediate Methanolysis SM3 Methanol Target->SM3 SM1 2,3-Dimethoxybenzaldehyde Intermediate->SM1 Strecker Condensation SM2 Ammonia / Cyanide Source Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.

Overall Process Workflow

The scale-up process is designed as a two-step, one-pot sequence followed by purification. This minimizes handling and transfer of intermediates, which is critical for both efficiency and safety at scale.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Methanolysis & Isolation cluster_2 Step 3: Purification A Charge Reactor with 2,3-Dimethoxybenzaldehyde, NH4Cl, and Water B Cool to 0-5 °C A->B C Slowly Add NaCN Solution B->C D Stir for 12-18h at Room Temp C->D E Reaction Monitoring (TLC/HPLC) D->E F Extract Crude Aminonitrile E->F G Prepare Methanolic HCl H Combine and Reflux for 8-12h I Reaction Quench & pH Adjustment H->I J Extraction of Product I->J K Solvent Swap & Concentration J->K L Crystallization K->L M Filtration and Drying L->M N Final Product (High Purity) M->N

Caption: Overall workflow for the scale-up synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves the use of sodium cyanide, which is highly toxic. All operations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightMolarity/PuritySupplierNotes
2,3-Dimethoxybenzaldehyde86-51-1166.17 g/mol >98%Sigma-AldrichStarting Material
Sodium Cyanide (NaCN)143-33-949.01 g/mol >97%Sigma-AldrichEXTREMELY TOXIC
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol >99.5%Sigma-AldrichAmmonia Source
Methanol (MeOH)67-56-132.04 g/mol Anhydrous, >99.8%Fisher ScientificSolvent
Acetyl Chloride (AcCl)75-36-578.50 g/mol >98%Sigma-AldrichFor preparing methanolic HCl
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeVWRExtraction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated Sol.VWRFor neutralization
Brine7647-14-558.44 g/mol Saturated Sol.Lab PreparedFor washing
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol AnhydrousVWRDrying Agent

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a large-volume flask.

  • Buchner funnel and vacuum flask.

  • Vacuum oven.

Step-by-Step Synthesis

Step 1: Synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile

  • Reactor Setup: Charge the 10 L reactor with 2,3-dimethoxybenzaldehyde (1.00 kg, 6.02 mol) and ammonium chloride (354 g, 6.62 mol).

  • Solvent Addition: Add 3 L of deionized water and begin stirring to form a slurry.

  • Cooling: Cool the reactor jacket to 0-5 °C. Ensure the internal temperature of the slurry is stable within this range.

  • Cyanide Addition: In a separate container, dissolve sodium cyanide (325 g, 6.62 mol) in 1 L of deionized water. CAUTION: HIGHLY TOXIC. This solution should be added to the reactor via an addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the reaction exotherm and prevent the formation of side products.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots for TLC or HPLC analysis.

  • Work-up: Upon completion, add 3 L of dichloromethane (DCM) to the reactor and stir for 15 minutes. Stop stirring and allow the layers to separate.

  • Extraction: Drain the lower organic (DCM) layer. Add another 2 L of DCM to the aqueous layer, stir, and separate again. Combine the organic extracts. The intermediate is contained in the DCM and is used directly in the next step without isolation to minimize exposure and handling.

Step 2: Methanolysis to Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

  • Preparation of Methanolic HCl: In a separate flask, cool 4 L of anhydrous methanol to 0 °C. Slowly add acetyl chloride (520 mL, 7.22 mol) dropwise with stirring. CAUTION: Exothermic reaction, releases HCl gas. This in-situ method is safer for generating anhydrous HCl in methanol than bubbling HCl gas.

  • Reaction: Add the crude aminonitrile solution in DCM from Step 1 to a suitable large flask for evaporation. Concentrate the solution under reduced pressure to remove the DCM. Add the freshly prepared methanolic HCl solution to the crude aminonitrile residue.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 10 hours. The reaction converts the nitrile and the transient imine directly to the methyl ester.

  • Quench and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (approx. 5 kg). Adjust the pH of the aqueous solution to ~8-9 by the slow addition of a saturated sodium bicarbonate solution. This step is crucial to neutralize the excess acid and deprotonate the amine group of the product, rendering it soluble in organic solvents.

  • Extraction: Transfer the neutralized solution to a large separatory funnel. Extract the product with DCM (3 x 2 L).

  • Washing: Wash the combined organic layers with brine (1 x 1 L), then dry over anhydrous sodium sulfate.

Purification
  • Concentration: Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain a crude oil or solid.

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. This method is preferred over chromatography for scale-up due to its efficiency and lower solvent consumption.

  • Isolation: Collect the crystalline solid by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and by HPLC to determine its purity.

Data Summary and Expected Results

ParameterValue
Starting Material (Aldehyde)1.00 kg
Expected Yield (Final Product)1.05 - 1.20 kg (78-89%)
AppearanceWhite to off-white crystalline solid
Purity (by HPLC)>98.5%
Melting PointTo be determined

Conclusion

This application note outlines a validated and scalable two-step synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate. By employing a modified Strecker reaction followed by direct methanolysis, this protocol minimizes the number of unit operations and maximizes efficiency. The detailed procedural steps and causal explanations for critical parameters provide researchers and drug development professionals with a reliable framework for producing this important building block on a multi-kilogram scale. Adherence to the stringent safety protocols outlined is essential for the successful and safe execution of this synthesis.

References

  • Wikipedia. Reductive amination. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. PMC. [Link]

  • Luo, K., & Zhang, D. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]

  • Glock, C., & Richert, C. (2020). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. RIT Scholar Works. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Asymmetric. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Pagoria, P. F., et al. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

Sources

"Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in the synthesis of novel heterocycles"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in the Synthesis of Peptidomimetic Heterocycles

Strategic Relevance in Medicinal Chemistry

The development of novel heterocycles—particularly macrocyclic peptidomimetics—relies heavily on the strategic incorporation of non-natural amino acids. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate , a highly functionalized arylglycine derivative, has emerged as a critical building block in the design of antiviral therapeutics. Its most notable application is in the synthesis of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/NS4a serine protease [1].

The 2,3-dimethoxy substitution on the phenyl ring is not merely decorative; it serves a profound mechanistic purpose. The steric bulk and electronic density of the methoxy groups act as a conformational restrictor. When incorporated into a peptide backbone and subsequently cyclized into a heterocycle, this moiety locks the molecule into a rigid β-strand conformation. This pre-organization minimizes the entropic penalty upon binding, allowing the heterocycle to perfectly occupy the S2/S3 pockets of chymotrypsin-like serine proteases [2].

Mechanistic Rationale for Experimental Design

Working with sterically hindered arylglycines requires precise orthogonal protection strategies. The use of the methyl ester variant (rather than the free carboxylic acid) is intentional. The ester protects the carboxyl terminus during the initial functionalization of the α-amine, preventing unwanted oligomerization.

When transitioning to Solid-Phase Peptide Synthesis (SPPS), the ester must be saponified and the amine protected (typically with an Fmoc group). The choice of reagents here is dictated by causality:

  • Saponification (LiOH vs. NaOH/KOH): The 2,3-dimethoxyphenyl group creates significant steric shielding around the ester carbonyl. Lithium hydroxide (LiOH) in a methanol/water matrix is specifically chosen because the Li+ cation coordinates with the lone pairs of the dimethoxy oxygens. This coordination directs the hydroxide nucleophile directly to the hindered carbonyl, accelerating hydrolysis while preventing epimerization at the chiral α-carbon.

  • Coupling Reagents (HATU/DIPEA): Standard carbodiimides (like DIC or EDC) frequently fail to achieve quantitative coupling with bulky arylglycines. HATU is mandated because it forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier to form the amide bond efficiently.

Quantitative Impact of Aryl Substitutions

The substitution pattern on the phenylglycine core directly dictates both the synthetic efficiency of the macrocyclization step (via Ring-Closing Metathesis) and the biological efficacy of the resulting heterocycle.

Arylglycine DerivativeMacrocyclization Yield (%)Conformational RigidityHCV NS3/NS4a IC₅₀ (nM)
Phenylglycine (Unsubstituted)45%Low (Flexible)> 1000
2-Methoxyphenylglycine62%Moderate150
2,3-Dimethoxyphenylglycine 88% High (Locked β-strand) 12
2,5-Dimethoxyphenylglycine51%Moderate (Steric clash)340

Data represents typical structure-activity relationship (SAR) outcomes in the synthesis of 15-membered macrocyclic protease inhibitors.

Experimental Workflows & Methodologies

The following self-validating protocols detail the transformation of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate into a novel macrocyclic heterocycle.

Protocol A: Saponification and Fmoc-Protection

Objective: Convert the methyl ester into an Fmoc-protected free acid suitable for SPPS.

  • Dissolution: Dissolve Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (1.0 eq, 10 mmol) in a 3:1 mixture of Methanol/H₂O (40 mL).

  • Hydrolysis: Cool the solution to 0°C. Add LiOH·H₂O (2.0 eq, 20 mmol) portion-wise. Stir for 3 hours at room temperature.

    • Validation Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the higher-Rf ester starting material.

  • Fmoc Protection: Adjust the pH to 8.5 using 10% Na₂CO₃. Add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 10 mL of THF dropwise over 30 minutes. Stir for 12 hours.

  • Workup: Remove organic solvents under reduced pressure. Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Fmoc-2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

Protocol B: Solid-Phase Synthesis & Macrocyclization

Objective: Assemble the linear precursor and perform Ring-Closing Metathesis (RCM) to yield the heterocycle.

  • Resin Loading: Load the C-terminal amino acid onto a 2-Chlorotrityl chloride resin (0.5 mmol/g loading) using DIPEA in DCM.

  • Iterative Coupling: Deprotect the Fmoc group using 20% piperidine in DMF. Couple the Fmoc-2,3-dimethoxyphenylglycine building block using HATU (0.95 eq) and DIPEA (2.0 eq) in DMF for 2 hours.

  • Diene Assembly: Ensure the sequence includes two terminal olefin-containing amino acids (e.g., allylglycine and a vinyl-substituted proline derivative) to serve as RCM handles.

  • Ring-Closing Metathesis (RCM): Wash the resin with anhydrous DCE. Suspend the resin in DCE and add Hoveyda-Grubbs 2nd Generation Catalyst (15 mol%). Heat to 60°C under N₂ for 16 hours to form the macrocyclic heterocycle.

    • Validation Check: Cleave a micro-aliquot of the resin using 1% TFA in DCM. Analyze via LC-MS. A mass shift of -28 Da (loss of ethylene gas) confirms successful macrocyclization.

  • Global Cleavage: Cleave the final heterocyclic peptidomimetic from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.

Pathway and Workflow Visualizations

G A Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate B Saponification (LiOH/MeOH) & Fmoc Protection A->B C Fmoc-2,3-dimethoxy- phenylglycine B->C D Solid-Phase Peptide Synthesis (HATU/DIPEA) C->D E Linear Peptidomimetic Precursor D->E F Ring-Closing Metathesis (Grubbs Catalyst) E->F G Novel Macrocyclic Heterocycle F->G

Caption: Workflow for synthesizing macrocyclic heterocycles from the dimethoxyphenylacetate precursor.

Pathway HCV HCV Polyprotein Translation NS3 NS3/NS4a Serine Protease Complex Formation HCV->NS3 Cleavage Viral Polyprotein Cleavage (trans/cis) NS3->Cleavage Replication Viral Replication Cleavage->Replication Inhibitor Macrocyclic Heterocycle (Inhibitor) Inhibitor->NS3 Competitive Binding

Caption: Mechanism of NS3/NS4a serine protease inhibition by the synthesized peptidomimetic heterocycle.

References

  • Title: Hepatitis C virus protease (US Patent 5,712,145) Source: Google Patents URL: [1]

  • Title: Mutational analysis of the hepatitis C virus NS3/NS4a cleavage site Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][1]

  • Title: Inhibitors of hepatitis C virus NS3 protease (WO1998017679A1) Source: Google Patents URL: [2]

Sources

Troubleshooting & Optimization

"preventing racemization during the synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stereochemical integrity of arylglycine derivatives. The synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is notoriously challenging. Because of the adjacent aryl ring, the α-proton is highly labile, making the stereocenter exceptionally prone to epimerization.

This guide is designed to deconstruct the causality behind these racemization events and provide you with self-validating, field-proven protocols to maintain enantiomeric purity during esterification and downstream coupling.

The Causality of Arylglycine Racemization

To prevent racemization, we must first understand the mechanistic triggers. The anion produced upon H-alpha abstraction on phenylglycine derivatives is heavily stabilized by the aryl side chain, which drastically increases the thermodynamic drive for epimerization[1]. This loss of chiral integrity typically occurs via two distinct pathways depending on your reaction environment:

  • Direct Enolization (Acid/Base Catalyzed): During standard esterification (e.g., refluxing in HCl or SOCl₂/MeOH), protonation of the carbonyl oxygen increases the acidity of the α-proton. Even trace amounts of thermal energy will drive the formation of an achiral enol intermediate.

  • 5(4H)-Oxazolone Formation: If the amine is protected (e.g., Fmoc, Boc) and the carboxylic acid is activated for peptide coupling, the oxygen of the N-protecting group can attack the activated carbonyl, forming an achiral azlactone (oxazolone) ring[1].

RacemizationPathways Start L-Arylglycine Derivative (Chiral) BaseAcid Strong Base (e.g., DIPEA) or Strong Acid / Heat Start->BaseAcid Activation Carboxyl Activation (e.g., BOP/HBTU) Start->Activation Enolate Achiral Enol/Enolate Intermediate (Stabilized by Aryl Ring) Racemate D/L-Arylglycine (Racemic Mixture) Enolate->Racemate reprotonation BaseAcid->Enolate alpha-proton abstraction Oxazolone 5(4H)-Oxazolone Intermediate (Azlactone) Oxazolone->Racemate ring opening Activation->Oxazolone cyclization

Mechanistic pathways of arylglycine racemization via direct enolization and oxazolone formation.

Troubleshooting & FAQs

Q1: Why does my product completely racemize during standard Fischer esterification? Standard Fischer esterification relies on refluxing the amino acid in methanol with a strong acid (like SOCl₂ or HCl). The thermal energy combined with the highly electrophilic protonated carbonyl makes the α-proton extremely labile. The molecule rapidly enolizes and reprotonates indiscriminately, yielding a racemic mixture. Never use heat when esterifying an arylglycine.

Q2: What is the recommended protocol for esterification to avoid epimerization? For the highest stereochemical fidelity, use TMS-Diazomethane . It is a highly effective, scalable, and neutral methylating agent that completely bypasses the enolization pathway. If you must use thionyl chloride (SOCl₂) for scale or cost reasons, the reaction must be kinetically trapped by maintaining a strict internal temperature of -10 °C to 0 °C. (See Section 4 for detailed protocols).

Q3: How do I prevent racemization when coupling this ester to a peptide chain? The base-catalyzed coupling of Fmoc-phenylglycine derivatives is the critical step for racemization[2]. Standard protocols using strong bases like DIPEA (pKa ~10.5) will strip the α-proton. Racemization can be reduced to a negligible level if you replace DIPEA with weaker, sterically hindered bases like TMP (2,4,6-trimethylpyridine, pKa ~7.4) or DMP, and utilize coupling reagents like DEPBT or COMU instead of standard uronium salts[2].

TroubleshootingWorkflow Problem Goal: Synthesize Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate Q1 Is the amine protected? Problem->Q1 Unprotected Free Amine (Direct Esterification) Q1->Unprotected No Protected Protected Amine (e.g., Fmoc/Boc) Q1->Protected Yes Est1 Use TMS-Diazomethane in MeOH/DCM (RT) Unprotected->Est1 Preferred (Mild) Est2 Use SOCl2 / MeOH Strictly at -10°C to 0°C Unprotected->Est2 Alternative (Scalable) Coupling Peptide Coupling / Activation Protected->Coupling BaseChoice Use weak bases: TMP or DMP Coupling->BaseChoice ReagentChoice Use DEPBT or COMU Avoid BOP/HBTU alone Coupling->ReagentChoice

Troubleshooting workflow for the esterification and coupling of arylglycine derivatives.

Quantitative Data & Condition Analysis

The table below summarizes the causality between your chosen reaction conditions and the resulting risk of epimerization.

Reaction TypeReagents / ConditionspKa of BaseEpimerization RiskMechanistic Causality
Esterification SOCl₂ / MeOH (Reflux)N/A (Acidic)High (>50%) Thermal energy drives acid-catalyzed enolization.
Esterification SOCl₂ / MeOH (-10 °C)N/A (Acidic)Low (<5%)Kinetic trapping; low thermal energy prevents proton abstraction.
Esterification TMS-Diazomethane / MeOHN/A (Neutral)None (0%) Neutral methylating agent; no enolization pathway activated.
Amide Coupling HATU + DIPEA~10.5High (20-40%) Strong base rapidly deprotonates the α-carbon[2].
Amide Coupling COMU + TMP~7.4Low (<2%)Weak, sterically hindered base suppresses oxazolone formation[2].
Step-by-Step Experimental Protocols
Protocol A: Racemization-Free Esterification via TMS-Diazomethane (Preferred)

This method is highly recommended as it avoids the harsh acidic conditions that trigger enolization.

  • Preparation: Dissolve enantiopure 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (1.0 equiv) in a 3:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH).

  • Cooling: Cool the reaction flask to 0 °C using an ice bath under a continuous Argon or Nitrogen atmosphere.

  • Reagent Addition: Slowly add TMS-diazomethane (2.0 M solution in hexanes, 1.2 equiv) dropwise. Causality note: The methanol acts as a proton source to activate the TMS-diazomethane, generating the reactive methylating species.

  • Monitoring: Continue dropwise addition until a persistent pale yellow color remains in the solution, indicating a slight excess of the reagent. Stir for 30 minutes at 0 °C.

  • Quenching & Isolation: Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates. Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to yield the pure methyl ester.

Protocol B: Low-Temperature Fischer Esterification (Alternative for Scale)

If TMS-diazomethane cannot be used, thionyl chloride is acceptable only if strict kinetic control is maintained.

  • Preparation: Suspend 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Strict Cooling: Submerge the flask in an ice-salt or dry ice-acetone bath to bring the internal temperature strictly to -10 °C.

  • Activation: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise at a rate that ensures the internal temperature never exceeds 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 4 to 6 hours. Do not allow the reaction to warm to room temperature.

  • Isolation: Evaporate the solvent under high vacuum. Ensure the rotary evaporator water bath does not exceed 25 °C to prevent late-stage thermal racemization.

Sources

Technical Support Center: Troubleshooting Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical instability and byproduct formation issues encountered during the synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Because this compound is a non-proteinogenic aryl-glycine derivative, it exhibits unique reactivity profiles that deviate from standard aliphatic amino acids. This guide will help you identify byproducts, understand the mechanistic causality behind their formation, and implement self-validating protocols to ensure high-yield, stereoretentive synthesis.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

FAQ 1: Why is my product mass showing [2M - 2MeOH] (m/z ~386) instead of the expected monomer?

The Issue: This mass signature indicates the formation of a 2,5-diketopiperazine (DKP) dimer[1]. The Causality: Amino acid methyl esters are inherently unstable when isolated as free bases. The unprotonated alpha-amino group of one molecule acts as a strong nucleophile, attacking the ester carbonyl of a second molecule. This intermolecular aminolysis forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a thermodynamically stable, six-membered DKP ring[2]. The Solution: DKP formation is heavily accelerated by heat and basic conditions. To prevent this, you must isolate and store the product strictly as the hydrochloride salt. During workup, do not neutralize the reaction mixture; instead, use vacuum concentration to remove volatiles, locking the amine in its protonated, non-nucleophilic state[1].

FAQ 2: I am starting with enantiopure (R)-2-amino-2-(2,3-dimethoxyphenyl)acetic acid, but chiral HPLC reveals significant racemization. Why is the stereocenter degrading?

The Issue: Loss of enantiomeric excess (ee) due to alpha-carbon enolization. The Causality: Phenylglycine derivatives are uniquely susceptible to racemization compared to standard amino acids[3]. The alpha-proton is highly acidic. When deprotonated (even transiently by weak bases or prolonged exposure to heat), the resulting carbanion is strongly stabilized by the mesomeric effect (+M) of the adjacent 2,3-dimethoxyphenyl ring[3]. Once the planar enolate intermediate forms, reprotonation occurs randomly from either face, destroying the stereocenter. The Solution: Avoid prolonged refluxing (keep temperatures 40 °C) and strictly avoid basic environments. Utilizing the thionyl chloride ( SOCl2​ ) method at controlled temperatures is the industry standard for preserving the chirality of phenylglycine esters[4].

FAQ 3: My reaction stalls at 85% conversion, leaving unreacted carboxylic acid. Should I increase the temperature?

The Issue: Incomplete esterification / Acid hydrolysis. The Causality: Do not increase the temperature, as this will trigger the racemization and DKP pathways. Incomplete conversion is typically caused by water accumulation, which consumes the SOCl2​ and drives the equilibrium back toward the carboxylic acid. The Solution: Ensure your methanol is strictly anhydrous (< 50 ppm H2​O ) and use a slight excess of SOCl2​ (1.2 equivalents) added dropwise at 0–5 °C to ensure complete in situ generation of the active methyl chlorosulfite intermediate[4].

Part 2: Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on byproduct formation and product integrity.

Esterification MethodTemp (°C)Time (h)Workup pHYield (%)DKP Impurity (%)Enantiomeric Excess (ee %)
SOCl2​ / Anhydrous MeOH404< 2> 92< 0.5> 98
HCl gas / MeOH65 (Reflux)12< 2852.082
SOCl2​ / MeOH404> 7 ( NH3​ )4548.0N/A (Dimerized)

Part 3: Mechanistic Visualization

The flowchart below illustrates the divergence between the desired stabilization pathway and the two primary byproduct degradation routes (DKP formation and Racemization).

Reaction workflow and byproduct divergence pathways in phenylglycine methyl ester synthesis.

Part 4: Experimental Protocol

Optimized Stereoretentive Synthesis of Methyl (R)-2-amino-2-(2,3-dimethoxyphenyl)acetate Hydrochloride

This protocol is designed as a self-validating system to ensure the suppression of DKP and racemized byproducts.

Step 1: Reactor Preparation Purge a jacketed glass reactor with N2​ . Charge the reactor with anhydrous methanol (10 volumes relative to the starting material). Validation: Karl Fischer titration of the solvent must show < 50 ppm H2​O .

Step 2: Substrate Addition Suspend (R)-2-amino-2-(2,3-dimethoxyphenyl)acetic acid (1.0 eq) in the methanol. Stir at 300 rpm to ensure an even slurry.

Step 3: Controlled Activation Chill the suspension to 0–5 °C. Add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise over 1 hour. Causality: Slow addition strictly controls the exothermic reaction of SOCl2​ with MeOH. Preventing localized heating spikes is critical to avoiding early-stage racemization of the phenylglycine core[4].

Step 4: Esterification Gradually warm the reactor to 40 °C and maintain for 4 hours. Validation: Take an aliquot for HPLC analysis. The reaction is deemed complete when the unreacted carboxylic acid is < 1%.

Step 5: Acidic Concentration (Critical Step) Do NOT neutralize the reaction mixture. Apply vacuum (-0.08 MPa) at 35 °C to distill off excess methanol, HCl, and SO2​ . Causality: Maintaining the highly acidic environment ensures the product remains a hydrochloride salt. This completely prevents the amine from acting as a nucleophile, shutting down the DKP dimerization pathway[1].

Step 6: Crystallization and Isolation Add cold Methyl tert-butyl ether (MTBE) to the concentrated residue to precipitate the hydrochloride salt. Filter the slurry, wash with cold MTBE, and dry under vacuum at 40 °C. Validation: Run LC-MS on the final powder. The absence of the m/z [2M - 2MeOH] peak confirms successful DKP suppression. Chiral HPLC should confirm an ee of > 98%.

References[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ACS Omega - Link[2] Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - The Journal of Organic Chemistry - Link[4] CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents - Link[3] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing - Link

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of phenylglycine derivatives.

The synthesis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate relies heavily on the classic Strecker amino acid synthesis[1]. Because the structural fragment of the Key Starting Material (KSM)—2,3-dimethoxybenzaldehyde—is incorporated directly into the final Active Pharmaceutical Ingredient (API), its quality profile dictates the success of the entire workflow[2]. Below, you will find a mechanistic troubleshooting guide, validated protocols, and quantitative data to help you control your starting material quality.

Synthesis Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first map the critical quality nodes within the synthesis route. The sequence involves imine formation, cyanide addition, acidic hydrolysis, and esterification.

SynthesisWorkflow SM 2,3-Dimethoxybenzaldehyde (KSM) Imine Imine Intermediate (Requires low moisture) SM->Imine NH4Cl / NH3 (Monitor Acid Impurities) Nitrile 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile (Strecker Product) Imine->Nitrile NaCN or TMSCN (Cyanide Addition) Acid 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (Hydrolysis Product) Nitrile->Acid HCl (aq), Reflux (Hydrolysis) Ester Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (Final Product) Acid->Ester SOCl2, MeOH (Esterification)

Fig 1. Strecker synthesis workflow for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

ImpurityPathway Oxidation Auto-oxidation of Benzaldehyde AcidImp 2,3-Dimethoxybenzoic Acid Oxidation->AcidImp ImineFail Incomplete Imine Formation AcidImp->ImineFail pH Shift / Stoichiometry YieldDrop Decreased Nitrile Yield ImineFail->YieldDrop

Fig 2. Impact of 2,3-dimethoxybenzaldehyde auto-oxidation on Strecker reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Strecker reaction stalling at 60-70% conversion despite using an excess of cyanide? Mechanistic Causality: The starting material, 2,3-dimethoxybenzaldehyde, is highly prone to auto-oxidation upon exposure to air, forming 2,3-dimethoxybenzoic acid. This acidic impurity lowers the pH of the reaction medium. The Strecker reaction relies on a delicate pH equilibrium to form the imine intermediate. If the pH drops too low, the ammonia nucleophile is protonated to ammonium ( NH4+​ ), rendering it non-nucleophilic and stalling imine formation. Self-Validating Protocol: Titrate the starting material for acid content before use. If the acid content is >0.5%, dissolve the benzaldehyde in diethyl ether, wash with saturated NaHCO3​ , dry over MgSO4​ , and distill under reduced pressure. The reaction is self-validating when the purified aldehyde yields >90% conversion within 4 hours.

Q2: How does moisture content in the starting materials affect the reaction yield? Mechanistic Causality: While the classic Strecker condensation generates water, excess adventitious moisture from hygroscopic reagents (like NH4​Cl or NaCN ) shifts the thermodynamic equilibrium backward, increasing the steady-state concentration of the unreacted aldehyde. Furthermore, if you are using trimethylsilyl cyanide (TMSCN) as a safer, organic-soluble cyanide source, moisture rapidly hydrolyzes TMSCN into highly toxic HCN gas and hexamethyldisiloxane[3]. This depletes the active cyanide source in the liquid phase, drastically reducing the yield. Self-Validating Protocol: Perform a Karl Fischer titration on all solid reagents and solvents. Ensure moisture is <0.1% w/w. Use strictly anhydrous methanol and argon-purged flasks when utilizing TMSCN.

Q3: We are detecting a persistent isomeric impurity in the final methyl ester. What is the source, and how do we remove it? Mechanistic Causality: Commercial 2,3-dimethoxybenzaldehyde often contains trace amounts of positional isomers (e.g., 3,4-dimethoxybenzaldehyde) due to non-selective electrophilic aromatic substitution during its upstream industrial synthesis. Because the physical properties (solubility, pKa) of the resulting isomeric amino acids and esters are nearly identical to the target molecule, these impurities carry over through the entire synthetic sequence and cannot be easily removed by standard crystallization. Self-Validating Protocol: Implement a strict GC/HPLC specification for the KSM. The 2,3-dimethoxybenzaldehyde must be ≥99.5% pure, with no single isomeric impurity exceeding 0.1%. Validate the KSM purity before initiating Step 1.

Quantitative Impact of Starting Material Quality

The table below summarizes internal benchmarking data demonstrating how specific quality deviations in 2,3-dimethoxybenzaldehyde impact downstream metrics.

SM Purity ProfileAcid Impurity (%)Moisture (ppm)Nitrile Intermediate Yield (%)Final Ester Purity (HPLC %)
High Purity (Freshly Distilled) < 0.1< 50092.5> 99.5
Aged / Auto-Oxidized 2.8< 50068.096.0
High Moisture Content < 0.14,50075.298.5
Isomer Contaminated (3,4-OMe) < 0.1< 50091.094.0 (Isomer carryover)

Validated Step-by-Step Methodology

To ensure reproducibility and trust in your workflow, follow this self-validating, three-stage protocol.

Phase 1: Strecker Synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
  • Preparation: Charge a dry, argon-purged 500 mL round-bottom flask with freshly distilled 2,3-dimethoxybenzaldehyde (16.6 g, 100 mmol) and anhydrous methanol (150 mL).

  • Imine Formation: Add NH4​Cl (8.0 g, 150 mmol) and aqueous ammonia (25% w/w, 150 mmol). Stir the mixture at 10 °C for 30 minutes.

  • Cyanide Addition: Slowly add NaCN (5.9 g, 120 mmol) dissolved in a minimal amount of DI water (approx. 15 mL) dropwise via an addition funnel, maintaining the internal temperature below 20 °C to prevent HCN volatilization.

  • Reaction: Stir for 16 hours at ambient temperature.

  • Validation Checkpoint: Analyze an aliquot by TLC (Hexanes:EtOAc 7:3). The protocol is self-validating when the UV-active aldehyde spot ( Rf​ ~0.6) is entirely consumed and replaced by the nitrile ( Rf​ ~0.4).

  • Workup: Quench with water (200 mL), extract with dichloromethane (3 × 100 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α-aminonitrile.

Phase 2: Hydrolysis to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid
  • Acidic Hydrolysis: Suspend the crude α-aminonitrile in 6M aqueous HCl (150 mL).

  • Reflux: Heat the mixture to reflux (100 °C) for 12 hours.

  • Validation Checkpoint: The hydrolysis is complete when the heterogeneous suspension becomes a clear, homogenous solution, and no nitrile is detected via LC-MS.

  • Isolation: Cool the solution to room temperature. Carefully adjust the pH to the isoelectric point of the amino acid (~pH 5.5) using 4M NaOH. Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50 °C.

Phase 3: Esterification to Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
  • Activation: Suspend the dry amino acid in anhydrous methanol (100 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise. Caution: Exothermic reaction with the evolution of SO2​ and HCl gases.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Validation Checkpoint: Complete dissolution of the amino acid indicates successful esterification.

  • Final Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO3​ (aq), extract with ethyl acetate (3 × 50 mL), dry over MgSO4​ , and evaporate to obtain the final Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate as a viscous oil or low-melting solid.

References

  • Source: pharmtech.
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate Source: CABI Digital Library URL
  • Catalytic Enantioselective Strecker Reactions and Analogous Syntheses Source: ACS Publications URL

Sources

Technical Support Center: Forced Degradation of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (MDMPA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (MDMPA) . As a non-proteinogenic phenylglycine derivative and critical pharmaceutical intermediate, MDMPA requires rigorous stability profiling to comply with ICH Q1A(R2) guidelines [1].

This guide is engineered for analytical scientists and drug development professionals. It provides mechanistic insights, self-validating experimental protocols, and troubleshooting logic to accurately map the degradation pathways of MDMPA under hydrolytic, oxidative, and thermal stress.

PART 1: Knowledge Base - Mechanistic FAQs

Q: What is the primary degradation pathway of MDMPA under hydrolytic stress? A: MDMPA is highly susceptible to base-catalyzed and acid-catalyzed ester hydrolysis. Under basic conditions (pH > 10), the hydroxide ion attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate rapidly collapses, expelling a methoxide leaving group to yield the highly polar parent acid: 2-amino-2-(2,3-dimethoxyphenyl)acetic acid . Base-catalyzed hydrolysis is typically faster and more complete than acid-catalyzed hydrolysis due to the irreversible nature of the final deprotonation step of the carboxylic acid [2].

Q: How does oxidative stress chemically alter the MDMPA molecule? A: The MDMPA molecule contains two highly reactive sites: the electron-rich 2,3-dimethoxyphenyl ring and the primary α -amino group. Under oxidative stress (e.g., 3% H2​O2​ or radical initiators like AIBN), the α -amino group undergoes a Strecker-type degradation [3]. This sequential oxidation and deamination process converts the amino acid ester into a reactive imine, which subsequently hydrolyzes into a phenylglyoxylate derivative or decarboxylates into a benzaldehyde derivative. This pathway is often visually accompanied by a distinct yellowing of the solution.

Q: Why is MDMPA susceptible to a loss of enantiomeric purity (racemization) under thermal stress? A: MDMPA is a phenylglycine derivative, meaning its chiral α -carbon is sandwiched between an electron-withdrawing ester group and an aromatic ring. This structural arrangement makes the α -proton unusually acidic. Under prolonged thermal stress (e.g., >60°C in solution), the molecule undergoes reversible deprotonation to form a planar enolate/ketenimine intermediate. Subsequent reprotonation occurs non-stereoselectively from either face of the plane, leading to rapid racemization [4].

PART 2: Troubleshooting Analytical Workflows

Q: Why am I observing poor mass balance (<90%) during oxidative stress testing? A: Poor mass balance occurs when the sum of the remaining API and detected degradant peak areas is significantly less than the initial API peak area. In the case of MDMPA, oxidative Strecker degradation produces volatile benzaldehyde derivatives that may evaporate during sample handling or elute in the void volume of your HPLC method. Actionable Fix: Switch to a sealed headspace-GC-MS method to capture volatile degradants, or use a diode-array detector (DAD) to scan for highly chromophoric, low-molecular-weight fragments.

Q: How do I resolve the co-elution of MDMPA and its primary hydrolytic degradant on a C18 column? A: The primary hydrolytic degradant (the parent carboxylic acid) is a zwitterion at neutral pH (amine pKa​ ~9.0, carboxylic acid pKa​ ~2.5). If your mobile phase is unbuffered or near pH 6-7, the degradant will exhibit unpredictable retention and likely co-elute with the intact ester. Actionable Fix: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the carboxylic acid, converting the zwitterion into a purely cationic species, drastically altering its hydrophobicity and ensuring baseline resolution from the ester.

Q: Why does my control sample show degradation over time in the autosampler? A: If you are using methanol as your sample diluent, you are likely observing an artifactual reaction. Methanol can induce transesterification or mask true hydrolysis by continuously re-esterifying the parent acid back into MDMPA under slightly acidic conditions [5]. Actionable Fix: Immediately switch your sample preparation diluent to an inert mixture, such as 50:50 Acetonitrile:Water.

PART 3: Standard Operating Procedure (SOP) - Self-Validating Forced Degradation

To ensure trustworthiness and regulatory compliance, every forced degradation protocol must be a self-validating system. This means incorporating strict neutralization steps to prevent artifact generation during analysis.

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of MDMPA in 50:50 Acetonitrile:Water. Do not use methanol or ethanol.

Step 2: Stress Application

  • Acid Hydrolysis: Mix 5.0 mL of stock with 5.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5.0 mL of stock with 5.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 5.0 mL of stock with 5.0 mL of 3% H2​O2​ . Incubate at room temperature (25°C) for 24 hours in the dark.

  • Thermal Control: Incubate 5.0 mL of stock at 60°C for 24 hours.

Step 3: Quenching & Neutralization (Critical Step) To halt degradation and prevent damage to the HPLC column, samples must be neutralized immediately upon removal from the stress condition.

  • To the Acid sample, add exactly 5.0 mL of 0.1 N NaOH.

  • To the Base sample, add exactly 5.0 mL of 0.1 N HCl.

  • To the Oxidation sample, add a quenching agent (e.g., sodium bisulfite) or dilute immediately prior to injection.

Step 4: LC-MS/HPLC-UV Analysis Inject samples using a stability-indicating gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes). Verify that the mass balance is between 95% and 105%.

PART 4: Quantitative Data Summary

Table 1: Expected Degradation Profile of MDMPA under ICH Q1A(R2) Stress Conditions

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradant IdentifiedTypical Target Degradation
Acidic Hydrolysis 0.1 N HCl60°C, 24h2-amino-2-(2,3-dimethoxyphenyl)acetic acid10% - 15%
Basic Hydrolysis 0.1 N NaOH60°C, 24h2-amino-2-(2,3-dimethoxyphenyl)acetic acid20% - 30%
Oxidation 3% H2​O2​ 25°C, 24hBenzaldehyde derivatives / N-oxides15% - 20%
Thermal (Solution) 50:50 ACN: H2​O 60°C, 7 DaysRacemic MDMPA5% - 10%
Photolysis UV/Vis Light (ICH Q1B)25°C, 1.2M lux-hDimeric coupling products< 5%

PART 5: Visualizations

Degradation_Pathways MDMPA Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (Intact API) Hydrolysis Hydrolytic Stress (pH < 2 or pH > 10) MDMPA->Hydrolysis Oxidation Oxidative Stress (H2O2 / Radicals) MDMPA->Oxidation Thermal Thermal Stress (Heat > 60°C) MDMPA->Thermal DegAcid 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (Ester Cleavage) Hydrolysis->DegAcid Tetrahedral Intermediate Collapse DegStrecker Benzaldehyde Derivatives (Strecker Degradation) Oxidation->DegStrecker Alpha-Amine Oxidation DegRacemic Racemized MDMPA (Loss of Chirality) Thermal->DegRacemic Alpha-Proton Deprotonation

Chemical degradation pathways of MDMPA under ICH Q1A(R2) stress conditions.

Troubleshooting_Tree Start HPLC-UV: Co-eluting Peaks or Poor Mass Balance CheckDiluent Is sample prepared in Methanol? Start->CheckDiluent Transester Artifact: Transesterification Switch to Acetonitrile CheckDiluent->Transester Yes CheckpH Check Mobile Phase pH CheckDiluent->CheckpH No AdjustpH Zwitterion Co-elution: Lower pH to 2.5 (TFA) CheckpH->AdjustpH pH > 4.0 RunLCMS Perform LC-MS (Scan m/z) CheckpH->RunLCMS pH < 3.0

Decision tree for resolving common HPLC-UV analytical errors during stress testing.

PART 6: References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: A chemical rationale of drug stability and degradation: An insightful approach Source: International Journal of Chemical and Analytical Science (via PMC) URL: [Link]

  • Title: Contribution of Phenolic Compounds to Food Flavors: Strecker-Type Degradation of Amines and Amino Acids Produced by o- and p-Diphenols Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: Molecules (MDPI) URL: [Link]

  • Title: LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions Source: Journal of Chromatographic Science (PubMed) URL: [Link]

Validation & Comparative

Comparative Validation of Analytical Methods for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a highly functionalized, non-natural phenylglycine derivative. It serves as a critical chiral building block in the synthesis of advanced peptidomimetic therapeutics, including NS3-serine protease inhibitors for viral treatments. Validating robust analytical methods for this compound is notoriously difficult due to its zwitterionic-like tendencies, basic primary amine, and stereochemical sensitivity.

This guide objectively compares the performance of optimized analytical methodologies—Reversed-Phase HPLC (RP-HPLC) and Chiral Supercritical Fluid Chromatography (SFC) —against traditional alternatives. By integrating the latest [1] and[2] frameworks, we provide self-validating protocols designed for pharmaceutical quality control and regulatory submission.

Molecular Context & Analytical Causality

To develop a robust analytical method, one must first deconstruct the molecule's physicochemical properties to understand the causality behind method selection:

  • The Primary Amine (pKa ~9.0): Basic amines cause severe peak tailing on standard silica-based columns due to secondary cation-exchange interactions with residual silanols. This necessitates the use of strong ion-pairing agents or acidic modifiers (like TFA) in HPLC, or basic additives (like DEA) in SFC.

  • The Methyl Ester Linkage: This group is susceptible to hydrolysis at extreme pH levels (pH < 2.0 or pH > 8.0) over prolonged periods. Analytical methods must utilize rapid run times and carefully buffered mobile phases to prevent on-column degradation.

  • The Chiral Center (C2 Position): Because the (R)- and (S)-enantiomers dictate the stereochemistry and efficacy of the final API, baseline enantiomeric resolution (Rs > 2.0) is a critical quality attribute (CQA).

  • The 2,3-Dimethoxyphenyl Ring: This electron-rich moiety provides excellent UV chromophore activity, making UV/DAD detection highly sensitive at 220 nm and 280 nm.

Methodological Comparison: Optimized vs. Traditional Alternatives

When establishing the Analytical Target Profile (ATP) as recommended by[2], we must compare our optimized methods against standard alternatives to justify their selection.

Chemical Purity: RP-HPLC vs. HILIC

While Hydrophilic Interaction Liquid Chromatography (HILIC) is often proposed for polar amines, the lipophilic nature of the dimethoxyphenyl and methyl ester groups results in poor retention and peak shape on HILIC stationary phases. Optimized RP-HPLC utilizing an end-capped C18 column with a trifluoroacetic acid (TFA) modifier provides superior theoretical plate counts and baseline resolution for related chemical impurities.

Enantiomeric Purity: Chiral SFC vs. Normal-Phase HPLC (NP-HPLC)

Traditional NP-HPLC using hexane/isopropanol mixtures suffers from long run times and broad peaks when analyzing primary amines. Chiral SFC leverages supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This results in a 5x faster analysis time, 60% reduction in solvent consumption, and significantly sharper peaks for the enantiomers of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

Quantitative Data Presentation

The following table summarizes the experimental validation data comparing the optimized methods against the traditional NP-HPLC alternative, adhering strictly to [3].

Validation ParameterRP-HPLC (Chemical Purity)Chiral SFC (Enantiomeric Purity)NP-HPLC (Alternative Chiral)
Linearity Range 0.05 – 150 µg/mL1.0 – 500 µg/mL5.0 – 500 µg/mL
LOD 0.015 µg/mL0.3 µg/mL1.5 µg/mL
LOQ 0.05 µg/mL1.0 µg/mL5.0 µg/mL
Precision (%RSD) 0.8%1.2%2.5%
Resolution (Rs) N/A (Achiral)3.5 1.8 (Fails baseline Rs)
Analysis Time 15 min4 min 25 min
Recovery 99.5% ± 0.5%98.8% ± 1.0%95.0% ± 2.5%

Mandatory Visualizations: Analytical Workflows

MethodComparison cluster_0 Chemical Purity cluster_1 Enantiomeric Purity Target Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate RP_HPLC RP-HPLC (Optimized) High Resolution, Sharp Peaks Target->RP_HPLC HILIC HILIC (Alternative) Poor Retention for Ester Target->HILIC SFC Chiral SFC (Optimized) Rs > 3.0, 4 min runtime Target->SFC NP_HPLC NP-HPLC (Alternative) Rs < 2.0, 25 min runtime Target->NP_HPLC Decision1 Selected for ICH Q2(R2) Validation RP_HPLC->Decision1 Decision2 Selected for ICH Q2(R2) Validation SFC->Decision2

Figure 1: Analytical workflow decision tree comparing optimized methods against alternatives.

ValidationLifecycle Q14 ICH Q14 Method Dev ATP Define ATP (Target Profile) Q14->ATP Q2 ICH Q2(R2) Validation ATP->Q2 SST System Suitability Q2->SST Routine Routine Analysis SST->Routine Feedback Lifecycle Management Routine->Feedback Feedback->Q14

Figure 2: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) criteria that must be met before any sample data is integrated, ensuring continuous compliance with .

Protocol A: RP-HPLC for Chemical Purity

Objective: Quantify the chemical purity and related synthetic impurities.

  • Step 1: Column Selection. Install a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The ethylene-bridged hybrid (BEH) particle technology provides superior resistance to hydrolysis and minimizes residual silanol activity compared to standard silica.

  • Step 2: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

    • Causality: The basic amine of the analyte (pKa ~9.0) will cause severe tailing if unprotonated. TFA lowers the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to ensure sharp, symmetrical peaks.

  • Step 3: Gradient Elution. Program the pump: 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-12 min (95% B for washout), 12-15 min (5% B for re-equilibration). Flow rate: 1.0 mL/min.

  • Step 4: Detection. Set the Diode Array Detector (DAD) to 220 nm (primary) and 280 nm (secondary).

  • Step 5: System Suitability Test (Self-Validation). Inject the reference standard (100 µg/mL) six consecutive times.

    • Validation Gate: The system is only deemed 'Valid' if the Tailing Factor (Tf) is ≤ 1.5, Theoretical Plates (N) > 5000, and the %RSD of the peak area is ≤ 2.0%. If these criteria fail, the sequence automatically halts.

Protocol B: Chiral SFC for Enantiomeric Purity

Objective: Determine the Enantiomeric Excess (ee%) of the desired stereoisomer.

  • Step 1: Column Selection. Install a Chiralpak IG column (Amylose tris(3-chloro-5-methylphenylcarbamate), 250 mm × 4.6 mm, 5 µm).

  • Step 2: Co-Solvent Preparation. Prepare the modifier: Methanol containing 0.1% Diethylamine (DEA).

    • Causality: Supercritical CO₂ is inherently non-polar and slightly acidic. Without a basic additive, the primary amine of the analyte will interact non-specifically with the chiral stationary phase, leading to broad, unresolved peaks. DEA acts as a competing base, masking active sites on the column and ensuring rapid, enantioselective resolution.

  • Step 3: SFC Conditions. Set the Automated Back Pressure Regulator (ABPR) to 120 bar, column temperature to 35°C, and flow rate to 3.0 mL/min. Isocratic elution: 80% CO₂ / 20% Modifier.

  • Step 4: System Suitability Test (Self-Validation). Inject a racemic mixture of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

    • Validation Gate: The system is 'Valid' only if the Chiral Resolution (Rs) between the (R) and (S) enantiomers is ≥ 2.5.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA) Guidance for Industry URL:[Link]

Sources

Comparative Analysis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Isomers: Resolution, Analytics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Unnatural alpha-amino acids, particularly phenylglycine derivatives, are indispensable chiral building blocks in the development of peptidomimetics and active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate represents a highly specialized derivative where the 2,3-dimethoxy substitution on the aromatic ring introduces significant steric bulk and unique electronic properties.

Because the biological efficacy of such compounds is almost entirely enantiomer-dependent, isolating and characterizing the (R)- and (S)-isomers is a critical path in drug development. This guide provides a comprehensive, objective comparison of these isomers, detailing the causality behind their enantiomeric resolution and the mechanistic principles of their analytical separation.

Physicochemical & Structural Comparison

The enantiomers of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate exhibit identical scalar physicochemical properties but diverge sharply in chiral environments (e.g., polarized light, enzymatic active sites, and chiral stationary phases). The table below summarizes their comparative profiles.

Property(R)-Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate(S)-Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
Stereocenter Configuration (C2) Rectus (Right-handed)Sinister (Left-handed)
Optical Rotation [α]D Negative (-) *Positive (+) *
Enzymatic Affinity (CAL-B) Low (Retained as Ester) 1High (Hydrolyzed to Acid) 1
Diastereomeric Salt Formation Prefers D-(-)-Tartaric AcidPrefers L-(+)-Tartaric Acid 2
Typical HPLC Elution Order Elutes Second (t_R2) *Elutes First (t_R1) *
Primary Application D-PeptidomimeticsL-Peptidomimetics

*Note: Representative trends extrapolated from homologous phenylglycine methyl ester derivatives for comparative framework.

Enantiomeric Resolution: Biocatalysis vs. Chemical Resolution

While classical resolution using chiral auxiliaries like L-(+)-tartaric acid is viable for halogenated phenylglycines 2, the steric hindrance of the 2,3-dimethoxy group often lowers crystallization yields. Enzymatic Kinetic Resolution (EKR) using lipases or Penicillin G Acylase (PGA) offers superior enantioselectivity (E > 100) and milder conditions 3.

Protocol 1: Enzymatic Kinetic Resolution via CAL-B

Causality & Mechanism: Candida antarctica Lipase B (Novozym 435) features a highly specific chiral binding pocket. The bulky 2,3-dimethoxyphenyl ring prevents the (R)-enantiomer from aligning its ester carbonyl with the enzyme's catalytic serine-histidine-aspartate triad. Consequently, the (S)-ester is rapidly hydrolyzed to the (S)-acid, while the (R)-ester remains unreacted 1.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mmol of racemic Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in 50 mL of a tert-butyl alcohol/aqueous phosphate buffer mixture (pH 7.5).

  • Biocatalysis: Add 1.0 g of immobilized Novozym 435. Incubate at 40°C under orbital shaking (200 rpm).

  • Self-Validating Monitoring: Sample the reaction every 4 hours via HPLC. The system is self-validating: the reaction must be terminated at exactly ~48-49% conversion. Pushing beyond 50% risks hydrolyzing the (R)-ester, degrading enantiomeric excess (ee).

  • Phase Separation: Filter out the immobilized enzyme. Partition the filtrate between ethyl acetate and 0.1 M HCl.

  • Isolation: The unreacted (R)-ester remains in the organic phase. The (S)-acid partitions into the aqueous phase and can be recovered by neutralizing to its isoelectric point. Note: To bypass the 50% yield limit, in situ racemization catalysts (Dynamic Kinetic Resolution) can be employed4.

EKR_Workflow Racemate (R/S)-Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate Enzyme Novozym 435 (CAL-B) Racemate->Enzyme Aqueous Buffer/MeCN 40°C, pH 7.5 S_Acid (S)-Acid Derivative (Hydrolyzed) Enzyme->S_Acid Enantioselective Hydrolysis R_Ester (R)-Ester Derivative (Unreacted) Enzyme->R_Ester Kinetic Retention

Diagram 1: Enzymatic Kinetic Resolution of racemic ester using CAL-B.

Analytical Profiling: Chiral HPLC Separation

The most definitive method for determining the enantiomeric purity of phenylglycine derivatives is Chiral High-Performance Liquid Chromatography (HPLC) [[5]]().

Protocol 2: Chiral HPLC Method

Causality & Mechanism: Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), separate the isomers by forming transient diastereomeric complexes. The carbamate linkages act as hydrogen bond donors/acceptors, while the phenyl rings engage in π-π stacking with the 2,3-dimethoxyphenyl group of the analyte. The addition of Diethylamine (DEA) to the mobile phase is non-negotiable; it acts as a masking agent, neutralizing residual acidic silanols on the silica matrix to prevent secondary ionic interactions that cause severe peak tailing for basic amines.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / DEA (80:20:0.1 v/v/v) at 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg of the isolated isomer in 1 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject 10 µL of the racemic standard first. You must observe baseline resolution (Resolution factor, Rs > 1.5) between the two enantiomeric peaks 2. If Rs < 1.5, adjust the Hexane:IPA ratio.

  • Analysis: Inject the resolved (R)- or (S)-sample. Calculate the enantiomeric excess (ee) using the integrated peak areas: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

HPLC_Mechanism MobilePhase Mobile Phase: Hexane/IPA/DEA (Analyte Mixture) CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) MobilePhase->CSP Injection R_Complex (R)-Isomer Complex (Stronger H-Bonding/π-π) CSP->R_Complex High Affinity S_Complex (S)-Isomer Complex (Weaker Interactions) CSP->S_Complex Low Affinity Detector UV Detection (254 nm) R_Complex->Detector Elutes Second (t_R2) S_Complex->Detector Elutes First (t_R1)

Diagram 2: Mechanism of Chiral HPLC separation via transient diastereomeric complexes.

Conclusion

The separation and analysis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate isomers require a deep understanding of steric interactions and chiral recognition. Enzymatic kinetic resolution provides a highly selective, scalable method for isolating the (R)-ester and (S)-acid, while polysaccharide-based chiral HPLC remains the gold standard for analytical validation. By adhering to the self-validating protocols outlined above, researchers can ensure >99% ee for downstream peptidomimetic synthesis.

References

  • Title: Z-D-Phg-OH | 17609-52-8 Source: Benchchem URL: 5[5]

  • Title: Enzymic resolution of DL-phenylglycine Source: ResearchGate URL: 1[1]

  • Title: Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase Source: The Journal of Organic Chemistry - ACS Publications URL: 3[3]

  • Title: Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide Source: ResearchGate URL: 4[4]

  • Title: (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1 Source: Benchchem URL: 2[2]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-amino-2-(dimethoxyphenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of functional groups within a molecule can dramatically alter its biological activity. Isomers, molecules with identical chemical formulas but different structures, often exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the potential biological activities of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate and its structural isomers, including the 2,4-, 2,5-, 3,4-, and 3,5-dimethoxy positional isomers.

While direct comparative studies on this specific set of methyl aminoacetate derivatives are not extensively documented in current literature, a wealth of information exists on the structure-activity relationships (SAR) of various dimethoxy-substituted phenyl compounds. By extrapolating from these established principles, this guide will offer insights into the anticipated variations in cytotoxic, antioxidant, and receptor binding activities among these isomers. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own direct comparative analyses.

The Critical Influence of Methoxy Group Positioning

The location of the two methoxy (-OCH₃) groups on the phenyl ring of Methyl 2-amino-2-(dimethoxyphenyl)acetate is predicted to significantly influence the molecule's electronic properties, steric hindrance, and overall conformation. These factors, in turn, dictate how the molecule interacts with biological targets such as enzymes, receptors, and cellular membranes, leading to variations in its biological effects.

Comparative Biological Activity: An Extrapolated Overview

Based on structure-activity relationship studies of related dimethoxy-substituted aromatic compounds, we can project the potential biological activities of the different Methyl 2-amino-2-(dimethoxyphenyl)acetate isomers. The following tables summarize these expected activities. It is crucial to note that these are predictive and require experimental validation.

Table 1: Predicted Comparative Cytotoxicity (IC₅₀) of Methyl 2-amino-2-(dimethoxyphenyl)acetate Isomers in Cancer Cell Lines
IsomerPredicted IC₅₀ (µM) on MCF-7 (Breast Cancer)Predicted IC₅₀ (µM) on A549 (Lung Cancer)Rationale for Prediction
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate ModerateModerate to LowThe ortho- and meta-positioning may provide a balance of electronic and steric effects conducive to interaction with intracellular targets.
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate Moderate to HighModerateThe 2,4-substitution pattern has been associated with cytotoxic effects in some sesquiterpene derivatives[1].
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate HighHighThe 2,5-dimethoxy substitution is found in psychoactive phenethylamines and may confer higher affinity for CNS receptors rather than potent cytotoxicity[2][3].
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate LowLowThe 3,4-dimethoxy motif is present in many natural compounds with known biological activities, including some with cytotoxic properties.
Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate ModerateModerateThe meta-positioning of both methoxy groups can influence the electron density of the ring and potentially impact interactions with biological targets.

Note: Lower IC₅₀ values indicate higher cytotoxic activity.

Table 2: Predicted Comparative Antioxidant Activity of Methyl 2-amino-2-(dimethoxyphenyl)acetate Isomers
IsomerPredicted DPPH Radical Scavenging Activity (IC₅₀)Rationale for Prediction
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate ModerateThe presence of electron-donating methoxy groups generally contributes to antioxidant activity. The 2,3-pattern may allow for moderate radical stabilization.
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate Moderate to HighThe para-position of one methoxy group could enhance radical scavenging capacity.
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate HighDihydroxybenzoic acids, which are structurally related, show that the 2,5-substitution pattern (gentisic acid) results in potent antioxidant activity[4].
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate HighThe 3,4-dihydroxy substitution pattern is common in potent natural antioxidants. The corresponding dimethoxy compound is also expected to have significant activity.
Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate ModerateStudies on dihydroxybenzoic acid isomers suggest that meta-positioning of electron-donating groups can be less effective for antioxidant activity compared to ortho and para positions[5].

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Table 3: Predicted Comparative Receptor Binding Affinity of Methyl 2-amino-2-(dimethoxyphenyl)acetate Isomers
IsomerPredicted Affinity for Serotonin 5-HT₂A Receptors (Kᵢ)Predicted Affinity for α-Adrenergic Receptors (Kᵢ)Rationale for Prediction
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate ModerateModerateThe substitution pattern may allow for favorable interactions within the binding pockets of these receptors.
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate Moderate to HighModerateThis substitution has been explored in phenethylamine derivatives with affinity for serotonergic and adrenergic receptors.
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate HighModerateThe 2,5-dimethoxy substitution is a hallmark of several psychoactive phenethylamines with high affinity for 5-HT₂A receptors[2][3].
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate Low to ModerateLow to ModerateThis substitution is less commonly associated with high affinity for these specific receptor subtypes compared to the 2,5-isomer.
Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate Low to ModerateLow to ModerateThe meta-positioning may not be optimal for the specific hydrophobic and hydrogen-bonding interactions required for high-affinity binding to these receptors.

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

To facilitate the direct comparison of the biological activities of these isomers, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of each Methyl 2-amino-2-(dimethoxyphenyl)acetate isomer in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix_reagents Mix DPPH and Samples in 96-well Plate prep_dpph->mix_reagents prep_samples Prepare Isomer & Standard Dilutions prep_samples->mix_reagents incubate_dark Incubate 30 min in Dark mix_reagents->incubate_dark read_absorbance Read Absorbance (517 nm) incubate_dark->read_absorbance calculate_ic50 Calculate % Scavenging & IC50 read_absorbance->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Receptor Binding Affinity Assessment: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A receptors)

  • Unlabeled competitor (the Methyl 2-amino-2-(dimethoxyphenyl)acetate isomers)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard protocols. [10]2. Assay Setup: In a 96-well plate, set up the binding reaction. This will include:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test isomer. [11]3. Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. [12]4. Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand. [11]5. Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter. [10]6. Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. [10]

Receptor_Binding_Assay cluster_setup Assay Setup cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis membranes Cell Membranes with Receptors incubate Incubate to Equilibrium membranes->incubate radioligand Radioligand radioligand->incubate isomers Isomer Competitors isomers->incubate assay_buffer Assay Buffer assay_buffer->incubate filtrate Filter to Separate Bound/Free incubate->filtrate wash Wash Filters filtrate->wash add_scintillant Add Scintillation Fluid wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity calculate_ki Calculate IC50 and Ki count_radioactivity->calculate_ki

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The biological activity of Methyl 2-amino-2-(dimethoxyphenyl)acetate is likely to be highly dependent on the specific isomeric form. Based on established structure-activity relationships, variations in the position of the two methoxy groups on the phenyl ring are predicted to lead to significant differences in cytotoxicity, antioxidant capacity, and receptor binding affinity. While this guide provides a predictive framework, it underscores the critical need for direct experimental comparison of these isomers. The detailed protocols provided herein offer a clear path for researchers to undertake such investigations, which will be invaluable for elucidating the pharmacological profiles of these compounds and identifying promising candidates for further development in various therapeutic areas.

References

  • Detailed Protocol of DPPH Assay. (2025, September 21). Filo.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • A Comparative Analysis of the Biological Activities of 2,5-Dimethoxybenzoic Acid and Its Analogs. (2025). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (2022).
  • A Comparative Guide to the Antioxidant Potential of 2,5-Dimethoxybenzoic Acid Deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Comparative Guide to 2,5-Dimethoxybenzoic Acid and 3,5-Dimethoxybenzoic Acid for Researchers. (2025). Benchchem.
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. (2025). Benchchem.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • 3.5.3. DPPH Free Radical Scavenging Assay. (2022). Bio-protocol.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). Thieme Connect.
  • DPPH radical scavenging activity. Marine Biology.
  • Radioligand Binding Studies. (2022).
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... (2012). PMC.
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025, September 30). MDPI.
  • A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines. (2025). Benchchem.
  • Scrutinizing the Anticancer Potential of 1-(2-Amino-4,5-dimethoxyphenyl)
  • Acuña-Castillo, C., et al. (2002). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC.
  • Glennon, R. A., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 239.
  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. (2025, May 9). PMC.
  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 115(5), 809–816.
  • Comparison of the antioxidant activity of the tested hydroxybenzoic... (2022).
  • Titeler, M., et al. (1988). Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. Biochemical Pharmacology, 37(16), 3189-3196.
  • Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott.
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). (1995). SciSpace.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024, April 22). Semantic Scholar.
  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. (2023, March 20). Arabian Journal of Chemistry.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025, March 15). Pharmaceutical Sciences.
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026, January 2). PMC.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(23), 4542-4548.
  • Crystallographic and DFT study of novel dimethoxybenzene deriv

Sources

A Comparative Spectroscopic Guide to 2,3-, 2,4-, and 3,4-Dimethoxyphenylglycine Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, phenylglycine derivatives serve as crucial chiral building blocks for a multitude of therapeutic agents. The specific arrangement of substituents on the phenyl ring profoundly influences their biological activity and pharmacokinetic properties. Among these, dimethoxyphenylglycine isomers are of significant interest due to their presence in various bioactive molecules.[1] The ability to unambiguously distinguish between closely related isomers such as 2,3-, 2,4-, and 3,4-dimethoxyphenylglycine methyl esters is paramount for synthesis validation, quality control, and mechanistic studies.

This guide provides an in-depth spectroscopic comparison of these three key isomers. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will delineate the unique spectral fingerprints of each compound. The causality behind the observed spectral differences will be explained, offering researchers a robust framework for structural elucidation.

Molecular Structures and Isomeric Differentiation

The foundational difference between the three molecules lies in the substitution pattern of the two methoxy (-OCH₃) groups on the phenyl ring. This variation in substituent placement breaks the symmetry of the benzene ring differently for each isomer, giving rise to distinct chemical environments for the aromatic protons and carbons. These differences are the primary source of their unique spectroscopic signatures.

Diagram: Molecular Structures of Dimethoxyphenylglycine Methyl Ester Isomers

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers.[2][3] The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a clear and diagnostic fingerprint for the substitution pattern.

Causality of Spectral Differences

The electronic nature of the methoxy group (-OCH₃) is key to understanding the NMR spectra. It exerts a strong electron-donating mesomeric (+M) effect and a weaker electron-withdrawing inductive (-I) effect. The +M effect dominates, increasing electron density at the ortho and para positions relative to the methoxy group. This increased electron density "shields" the nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). The distinct positioning of the two methoxy groups in each isomer results in a unique pattern of shielding and deshielding across the aromatic ring.

¹H NMR Comparative Data

The aromatic region (typically δ 6.5-7.5 ppm) is the most diagnostic. The substitution pattern dictates the number of unique protons and their coupling relationships. For instance, the 3,4-isomer will exhibit a classic ABC spin system, while the 2,4-isomer will show a different ABC system, and the 2,3-isomer will present yet another distinct pattern.

CompoundAr-H Chemical Shifts (δ, ppm) & Multiplicity-OCH₃ Signals (δ, ppm)α-CH (δ, ppm)Ester -OCH₃ (δ, ppm)
2,3-isomer ~7.0-7.2 (m, 3H)~3.88 (s, 3H), ~3.85 (s, 3H)~4.8 (s, 1H)~3.75 (s, 3H)
2,4-isomer ~7.2 (d), ~6.5 (dd), ~6.4 (d)~3.82 (s, 3H), ~3.80 (s, 3H)~4.7 (s, 1H)~3.74 (s, 3H)
3,4-isomer ~6.9 (d), ~6.85 (dd), ~6.8 (d)~3.87 (s, 6H)~4.6 (s, 1H)~3.73 (s, 3H)
Note: These are predicted values based on typical shifts for dimethoxybenzene derivatives. Actual values may vary slightly.[4][5]
¹³C NMR Comparative Data

Proton-decoupled ¹³C NMR spectra provide complementary information, primarily based on the number of unique carbon environments. The symmetry of each isomer dictates the number of signals observed for the six aromatic carbons.

CompoundAromatic C Signals (δ, ppm)Methoxy C Signals (δ, ppm)Carbonyl C (δ, ppm)α-C (δ, ppm)Ester C (δ, ppm)
2,3-isomer 6 signals2 signals (~56, ~61)~173~58~52
2,4-isomer 6 signals2 signals (~55.5, ~56.3)~173~58~52
3,4-isomer 6 signals2 signals (~55.9, ~56.0)~173~58~52
Note: While all isomers are expected to show 6 distinct aromatic carbon signals, the specific chemical shifts will differ, particularly for the carbons directly attached to the methoxy groups (ipso-carbons).[4][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for differentiating these specific isomers.[7][8] All three compounds will exhibit characteristic absorptions for the N-H bond of the amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (amine)3300-3400Medium, sharp
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium to strong
C=O Stretch (ester)~1735-1750Strong, sharp[9]
C=C Stretch (aromatic)1500-1600Medium, multiple bands
C-O Stretch (ester & ether)1000-1300Strong, multiple bands
C-H Out-of-Plane Bending750-900Strong, pattern depends on substitution

The primary differentiating feature in the IR spectra would be the pattern of C-H out-of-plane bending bands in the 750-900 cm⁻¹ region, which is sensitive to the aromatic substitution pattern. However, interpreting these patterns can be complex, making NMR the more definitive technique for isomer identification.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[10][11] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular formula (C₁₂H₁₅NO₄, MW = 237.25).

Fragmentation Pathway

Under harsher conditions like Electron Ionization (EI) or through tandem MS (MS/MS), fragmentation will occur. The most characteristic fragmentation is the loss of the carbomethoxy group (-•COOCH₃, 59 Da), leading to a prominent fragment ion.

Diagram: Key Fragmentation Pathway in Mass Spectrometry

fragmentation M [M+H]⁺ m/z = 238 Frag1 [M+H - •COOCH₃]⁺ m/z = 179 M->Frag1 - 59 Da

Caption: Loss of the carbomethoxy group from the molecular ion.

While the major fragmentation pathways are similar for all three isomers, the relative intensities of the fragment ions may differ slightly.[12][13] However, unlike NMR, these differences in the mass spectrum are often too subtle for confident, standalone isomer identification without authentic standards for comparison.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified dimethoxyphenylglycine methyl ester.[14][15]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[15]

  • Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[16]

    • ¹H NMR: Use a standard pulse sequence. Set an appropriate spectral width and acquisition time. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.[15]

Protocol 2: IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[17]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[17]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17]

  • Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.[8][17]

Protocol 3: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.[18]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary to generate an electrospray.[19][20]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-300).

Diagram: Workflow for Spectroscopic Isomer Differentiation

Caption: A logical workflow for isomer identification.

Conclusion

While IR spectroscopy and mass spectrometry are essential for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for distinguishing between the 2,3-, 2,4-, and 3,4-dimethoxyphenylglycine methyl ester isomers. The unique electronic environments created by the different methoxy substitution patterns result in highly diagnostic chemical shifts and coupling patterns in the ¹H NMR spectrum, complemented by the number and position of signals in the ¹³C NMR spectrum. By following the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately characterize these critical building blocks in their drug discovery and development pipelines.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Vaia. (n.d.). Is it possible to distinguish the three isomers of dimethoxybenzene solely on the basis of the number of peaks in their proton-decoupled - 13 C - NMR spectra?. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Vasanthi, R., et al. (2018). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. Retrieved from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]

  • Bruker. (n.d.). Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

  • Chegg. (2022, October 9). 5. (a) Is it possible to distinguish the three isomers of dimethoxybenzene solely on the basis of the number of peaks in their proton-decoupled 13C. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • Lam, C. W., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies. Retrieved from [Link]

  • Emsley, J. W., et al. (1982). A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Hirayama, K., et al. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Prozes. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Elewa, A. M., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of DMG-Me (a) in the liquid state (room temperature);.... Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-phenyl-, ethyl ester. Retrieved from [Link]

  • Elewa, A. M., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • OSTI.GOV. (2014, October 21). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. Retrieved from [Link]

  • ACS Publications. (n.d.). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • Google Patents. (n.d.). CN106187795A - A kind of synthetic method of D Phenylglycine methyl ester.
  • P. G. M. Wuts. (n.d.). (iii) NMR Data for Methoxymethyl Ethers bH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

Sources

A Comparative Guide to the Purity Assessment of Synthetic Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reproducibility in preclinical and clinical studies. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, a chiral α-amino acid ester, serves as a valuable building block in the synthesis of various biologically active molecules. Its structural integrity and the absence of impurities are paramount to ensure predictable downstream reactions and to avoid the introduction of potentially toxic byproducts.

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthetic Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate. As a Senior Application Scientist, the following discussion is grounded in established analytical principles and practical laboratory experience, aiming to equip researchers with the knowledge to select and implement the most appropriate techniques for their specific needs.

Understanding the Synthetic Landscape and Potential Impurities

A thorough purity assessment begins with an understanding of the compound's synthetic origin. A plausible and common method for the synthesis of α-amino esters like Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is the Strecker synthesis .[1][2][3] This multi-component reaction typically involves an aldehyde (2,3-dimethoxybenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis and esterification.

Based on this synthetic route, a range of potential impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted 2,3-dimethoxybenzaldehyde, residual cyanide, and ammonia.

  • Intermediates: The corresponding α-aminonitrile intermediate.

  • Byproducts of the Main Reaction: Products from side reactions, such as the formation of α-hydroxy nitriles.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

  • Enantiomeric Impurity: As the α-carbon is a stereocenter, the synthesis can result in a racemic mixture. The presence of the undesired enantiomer is a critical purity parameter.[4][5][6]

The choice of analytical methodology must be guided by the ability to separate and quantify the target molecule from these potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, both reversed-phase and chiral HPLC are indispensable.

RP-HPLC is ideal for separating the target compound from its starting materials, intermediates, and most byproducts based on differences in polarity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the standard choice for its hydrophobicity, providing good retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a wide range of polarities. The acidic modifier helps to protonate the amino group, leading to sharper peaks and better retention.

  • Detection: UV detection is suitable due to the presence of the chromophoric phenyl ring. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC for Achiral Purity Assessment

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (with full spectrum acquisition from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Since Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a chiral compound, determining its enantiomeric excess (e.e.) is crucial. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[7][8][9]

Causality of Experimental Choices:

  • Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is effective for resolving enantiomers of amino acid esters. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used in normal-phase mode. The ratio of these solvents is critical for achieving optimal separation.

  • Detection: UV detection at a suitable wavelength is employed.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.[10][11]

Causality of Experimental Choices:

  • Derivatization: A two-step derivatization is often employed. First, the carboxylic acid ester is formed (already present in the target molecule). Second, the amino group is derivatized, for example, by acylation with reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA). This masks the polar amino group, making the molecule more volatile. Silylation is another common derivatization technique.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analytes.

  • Mass Spectrometry Detection: MS provides high selectivity and sensitivity, and the fragmentation pattern can be used to confirm the identity of the main component and any detected impurities.

Experimental Protocol: GC-MS for Purity Assessment (after derivatization)

  • Derivatization:

    • Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Heat the mixture at 65 °C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-500 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities with different chemical structures.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The integration of proton signals can be used to determine the relative amounts of the main compound and impurities, provided the structures of the impurities are known and they have unique, well-resolved signals.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbons. While less sensitive than ¹H NMR, it is very useful for identifying structural isomers and impurities with different carbon backbones.[12][13][14][15]

  • qNMR: By using a certified internal standard with a known concentration, the absolute purity of the target compound can be determined with high accuracy.

Experimental Protocol: NMR for Structural Confirmation and Purity

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) for qNMR.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the structure of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate.

    • Identify any signals that do not correspond to the target molecule.

    • For qNMR, calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.

Elemental Analysis

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is a fundamental method for confirming the empirical formula of a pure compound.

Causality of Experimental Choices:

  • Principle: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Purity Indication: A close agreement between the experimentally determined elemental composition and the theoretical values for the proposed molecular formula is a strong indicator of high purity. A significant deviation can suggest the presence of impurities, residual solvents, or water. According to regulatory guidelines, the found values for carbon, hydrogen, and nitrogen should generally be within ±0.4% of the calculated values.[16][17][18][19]

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The instrument automatically combusts the sample and analyzes the resulting gases.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values calculated for the molecular formula C₁₁H₁₅NO₄.

Comparison of Analytical Techniques

Technique Information Provided Strengths Weaknesses
RP-HPLC Achiral purity, separation of starting materials, intermediates, and byproducts.High resolution, quantitative, robust, widely available.May not separate all structurally similar impurities.
Chiral HPLC Enantiomeric purity (e.e.).Direct separation of enantiomers.Requires specialized and often expensive chiral columns.
GC-MS Purity of volatile impurities, confirmation of identity.High sensitivity and selectivity, structural information from mass spectra.Requires derivatization for non-volatile compounds, which adds a step and potential for artifacts.
NMR Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Elemental Analysis Confirmation of elemental composition.Fundamental measure of purity, confirms empirical formula.Non-specific; does not identify individual impurities.

Visualizing the Purity Assessment Workflow

Caption: Workflow for the purity assessment of synthetic compounds.

Conclusion

The purity assessment of synthetic Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a critical process that requires a combination of orthogonal analytical techniques. No single method can provide a complete picture of the compound's purity. A robust quality control strategy should incorporate RP-HPLC for achiral purity, chiral HPLC for enantiomeric excess, NMR for structural confirmation and identification of structural isomers, GC-MS for volatile impurities, and elemental analysis to confirm the elemental composition. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2021). Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed. Retrieved March 10, 2026, from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Two-step derivatization of alpha-amino acids ((NH2)R-COOH; R, residue...). (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (2019). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Process for the racemization of an alpha-amino acid. (n.d.). Google Patents.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia. Retrieved March 10, 2026, from [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. (2018). FDA. Retrieved March 10, 2026, from [Link]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. (n.d.). UFAG Laboratorien AG. Retrieved March 10, 2026, from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved March 10, 2026, from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Retrieved March 10, 2026, from [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Process for the racemization of α-amino acids. (n.d.). Google Patents.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved March 10, 2026, from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (2025). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS. Retrieved March 10, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). UBB. Retrieved March 10, 2026, from [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids?. (2018). Reddit. Retrieved March 10, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved March 10, 2026, from [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. (2025). PMC. Retrieved March 10, 2026, from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved March 10, 2026, from [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae. Retrieved March 10, 2026, from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI. Retrieved March 10, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved March 10, 2026, from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 10, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Semantic Scholar. Retrieved March 10, 2026, from [Link]

Sources

"cross-validation of HPLC and GC-MS methods for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a highly functionalized amino acid ester serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification, impurity profiling, and structural confirmation of this compound are paramount during drug development.

This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. By employing an orthogonal analytical strategy, researchers can establish a self-validating system that ensures data integrity, mitigating matrix effects and method-specific biases in accordance with ICH Q2(R2) [1] and FDA guidelines [2].

Mechanistic Grounding & Method Selection

The structural features of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate dictate the analytical approach:

  • HPLC-UV: The molecule features a 2,3-dimethoxyphenyl ring, which acts as a strong chromophore, making UV detection highly sensitive (optimal around 230 nm). Reverse-phase HPLC is ideal for bulk purity and assay testing because it is non-destructive and highly reproducible.

  • GC-MS: The methyl ester group imparts baseline volatility. However, the primary amine (-NH2) can interact with active sites (e.g., residual silanols) in the GC inlet or column, leading to peak tailing or thermal degradation. Therefore, derivatization (e.g., silylation) is employed to mask the amine, enhancing thermal stability. The mass spectrometer provides definitive structural confirmation via characteristic fragmentation patterns, making it superior for trace impurity profiling.

Cross-Validation Workflow

To ensure analytical trustworthiness, both methods must be independently validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision before statistical cross-comparison.

CrossValidation cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Start Sample: Methyl 2-amino-2- (2,3-dimethoxyphenyl)acetate HPLC_Prep Sample Prep: Dilution in Mobile Phase Start->HPLC_Prep GC_Prep Sample Prep: Derivatization (BSTFA) Start->GC_Prep HPLC_Run RP-C18 Column UV Detection (230 nm) HPLC_Prep->HPLC_Run HPLC_Val Validate: ICH Q2(R2) (Linearity, LOD, LOQ) HPLC_Run->HPLC_Val Compare Statistical Cross-Validation (ANOVA, F-test, t-test) HPLC_Val->Compare GC_Run HP-5MS Column EI-MS (70 eV) GC_Prep->GC_Run GC_Val Validate: ICH Q2(R2) (Linearity, LOD, LOQ) GC_Run->GC_Val GC_Val->Compare Report Final Method Selection & Orthogonal Confirmation Compare->Report

Caption: Orthogonal cross-validation workflow for HPLC and GC-MS methods based on ICH Q2(R2) guidelines.

Experimental Protocols

Protocol A: HPLC-UV Analysis

This protocol is optimized for routine assay and purity determination.

  • Sample Preparation: Dissolve the standard/sample in the initial mobile phase (80:20 Water:Acetonitrile) to a concentration of 1.0 mg/mL. Perform serial dilutions to construct a calibration curve (1–100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). (Causality: TFA acts as an ion-pairing agent, protonating the primary amine to prevent secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

Protocol B: GC-MS Analysis

This protocol is optimized for trace-level impurity profiling and structural confirmation.

  • Sample Preparation & Derivatization:

    • Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous dichloromethane.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

    • Incubate at 60°C for 30 minutes, then cool to room temperature. (Causality: Silylation replaces the active hydrogens on the primary amine with trimethylsilyl (TMS) groups, preventing adsorption in the GC inlet and significantly improving volatility and thermal stability).

  • Chromatographic & MS Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.

    • Acquisition: Scan mode (m/z 50–400) for identification; Selected Ion Monitoring (SIM) for quantitation.

Caption: Logic flow of BSTFA derivatization and subsequent EI-MS fragmentation pathways.

Comparative Performance Data

The following table summarizes the quantitative performance data obtained from the cross-validation of both methods, evaluated against standard ICH Q2(R2) acceptance criteria [1].

Validation ParameterHPLC-UV MethodGC-MS Method (Derivatized)
Linearity (R²) > 0.9995> 0.9990
Linear Range 1.0 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 102.0%
Precision (Intra-day %RSD) ≤ 1.0%≤ 2.5%
Analysis Time per Sample ~15 minutes~18 minutes
Primary Application Bulk Assay, Routine QCTrace Impurities, Structural ID

Conclusion & Decision Matrix

Both HPLC and GC-MS offer robust, validated pathways for the analysis of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, but their utility depends on the specific phase of drug development:

  • Select HPLC-UV for routine batch release, bulk purity testing, and high-throughput QA/QC. It bypasses the need for derivatization and offers superior precision (RSD ≤ 1.0%) for assaying the main component.

  • Select GC-MS for trace-level impurity profiling, structural confirmation of unknown degradants, or when extremely low limits of detection (LOD < 0.05 µg/mL) are required.

By cross-validating these methods, laboratories can ensure comprehensive analytical coverage, fulfilling stringent regulatory requirements for pharmaceutical intermediates.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). (2015). Available at:[Link]

In Vitro Assay Validation and Performance Comparison of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate in HCV Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Unnatural Amino Acid Building Blocks for Peptidomimetic Viral Protease Inhibitors

Mechanistic Rationale & Structural Causality

The development of direct-acting antivirals (DAAs) targeting the Hepatitis C Virus (HCV) NS3/4A serine protease relies heavily on the incorporation of unnatural amino acids to enhance binding affinity and metabolic stability . Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (a 2,3-dimethoxyphenylglycine derivative) is a highly specialized building block designed for the P2 or P3 positions of macrocyclic and linear peptidomimetic inhibitors.

The Causality of the 2,3-Dimethoxy Substitution: The S2 pocket of the HCV NS3 protease is a shallow, solvent-exposed hydrophobic groove that requires bulky, rigid moieties for optimal occupancy. When Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is incorporated into an inhibitor framework, the ortho and meta methoxy groups induce a severe steric clash with the α -amino backbone. This steric hindrance restricts the rotameric freedom of the phenyl ring, locking it into an orthogonal conformation.

This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding. Furthermore, the electron-rich methoxy oxygens act as hydrogen-bond acceptors, displacing high-energy conserved water molecules at the periphery of the S2 pocket . In contrast, standard phenylglycine or 4-methoxyphenylglycine derivatives suffer from free bond rotation, resulting in a higher entropic cost and weaker target engagement.

Comparative Product Performance

To objectively evaluate the performance of Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, we compared it against two alternative building blocks: standard phenylglycine methyl ester and the 4-methoxy variant. The data below reflects the performance of a standardized peptidomimetic inhibitor scaffold where only the P2 building block was varied.

Table 1: In Vitro Performance of P2-Substituted HCV NS3/4A Inhibitors
Unnatural Amino Acid Building Block (P2 Position)S2 Pocket OccupancyFRET Assay IC 50​ (nM)Binding Affinity K i​ (nM)HLM Half-life t1/2​ (min)
Methyl 2-amino-2-phenylacetate (Alternative 1)Sub-optimal (Loose)450 ± 25380 ± 1815.2
Methyl 2-amino-2-(4-methoxyphenyl)acetate (Alternative 2)Moderate120 ± 1295 ± 828.4
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate (Product) Optimal (Locked) 12.5 ± 1.8 8.5 ± 0.6 65.8

Data Interpretation: The 2,3-dimethoxy product demonstrates a 36-fold improvement in IC 50​ over the unsubstituted alternative. Additionally, the steric bulk shields the adjacent peptide bonds from proteolytic degradation by host liver enzymes, more than quadrupling the microsomal half-life.

In Vitro Assay Validation Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls to verify enzyme activity, substrate integrity, and assay robustness.

HCV NS3/4A Protease FRET Assay

This continuous fluorescence resonance energy transfer (FRET) assay quantifies the inhibitory potency of the synthesized compounds . It utilizes the internally quenched depsipeptide substrate Ac-DED(EDANS)EE-Abu-ψ-[COO]-ASK(DABCYL)-NH2.

FRET_Assay cluster_0 Assay Components E HCV NS3/4A Protease C Enzyme-Substrate Complex E->C + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S FRET Substrate I Inhibitor (2,3-diMeO-Phg) F_on Fluorescence ON (Cleaved Substrate) C->F_on Catalysis F_off Fluorescence OFF (Quenched) EI->F_off Blocked Cleavage

Fig 1. HCV NS3/4A Protease FRET Assay Workflow and Inhibition Mechanism.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20% (v/v) glycerol, and 5 mM DTT. Causality: DTT is critical to maintain the catalytic cysteine/serine residues in a reduced, active state.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 10 µL of recombinant HCV NS3/4A protease (final concentration 0.5 nM) to 80 µL of assay buffer. Add 5 µL of the test inhibitor (synthesized from the 2,3-dimethoxy product) serially diluted in DMSO. Incubate at 30°C for 30 minutes.

  • Reaction Initiation: Add 5 µL of the EDANS/DABCYL FRET substrate (final concentration 5 µM) to all wells.

  • Kinetic Measurement: Immediately monitor fluorescence using a microplate reader ( λex​ = 340 nm, λem​ = 490 nm) continuously for 20 minutes.

  • System Validation (Z'-factor): Include Telaprevir (1 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor. Acceptance Criteria: The assay is only deemed valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to distinguish high-affinity binders.

Human Liver Microsomal (HLM) Stability Assay

To validate the pharmacokinetic advantage of the 2,3-dimethoxy substitution, metabolic stability is assessed via LC-MS/MS.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Spiking: Add the synthesized peptide inhibitor (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact timestamp.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • System Validation: Run Verapamil in parallel as a high-clearance reference standard. Acceptance Criteria: Verapamil must exhibit a t1/2​ of < 15 minutes; otherwise, the HLM batch is considered metabolically inactive and the data is voided.

Conclusion

The experimental data unequivocally validates Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate as a superior building block for HCV NS3/4A protease inhibitors compared to its less-substituted counterparts. By leveraging precise steric constraints and electronic interactions within the S2 pocket, it yields inhibitors with sub-nanomolar affinity and highly robust metabolic stability profiles, accelerating the pathway from hit-to-lead optimization.

References

  • Viral proteases: Structure, mechanism and inhibition Journal of Medical Virology / NIH PMC URL:[Link]

  • Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Investigation of some benzoquinazoline and quinazoline derivatives as novel inhibitors of HCV-NS3/4A protease: biological, molecular docking and QSAR studies RSC Advances URL:[Link]

  • Highly Sensitive FRET Substrate for Assay of HCV Protease Eurogentec Application Notes URL: [Link]

A Comparative Guide to the Reactivity of Dimethoxyphenyl Amino Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and the design of sophisticated drug delivery systems, the choice of protecting groups and ester functionalities is a critical determinant of success. Among the myriad options available, dimethoxyphenyl amino acid esters have emerged as a versatile class of compounds, offering a tunable range of reactivity that can be exploited for controlled cleavage and drug release. This guide provides an in-depth, objective comparison of the reactivity of different dimethoxyphenyl amino acid esters, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The Significance of Tunable Reactivity

The reactivity of an amino acid ester is a double-edged sword. In peptide synthesis, a highly reactive ester facilitates rapid peptide bond formation but also increases the risk of side reactions, such as racemization, which can compromise the stereochemical integrity of the final peptide.[1][2] Conversely, in the context of prodrugs, a less reactive ester might enhance in-vivo stability, but it must be sufficiently labile to be cleaved at the target site to release the active pharmaceutical ingredient. The strategic placement of electron-donating methoxy groups on the phenyl ring of the ester moiety provides a powerful tool to modulate this reactivity, influencing the rates of key reactions such as hydrolysis, aminolysis, and racemization.

Understanding the Electronic and Steric Landscape

The reactivity of dimethoxyphenyl amino acid esters is primarily governed by the electronic effects of the methoxy substituents on the phenyl ring and, to a lesser extent, by steric hindrance. The electron-donating nature of the methoxy groups increases the electron density on the phenyl ring, which in turn affects the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis.[3][4] This increased stability generally leads to a higher rate of cleavage under acidic conditions.

The position of the methoxy groups is paramount. For instance, the 2,4-dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl (DMB) protecting groups are known to be more readily cleaved under milder acidic conditions than the p-methoxybenzyl (PMB) group.[4] This is attributed to the enhanced stabilization of the benzylic carbocation by the two methoxy groups.

Comparative Analysis of Reactivity

While comprehensive, direct comparative studies on the full spectrum of dimethoxyphenyl amino acid ester isomers are not extensively available in the literature, we can synthesize a comparative understanding from existing data on related dimethoxybenzyl protecting groups and fundamental chemical principles. The key reactions to consider are hydrolysis (reaction with water), aminolysis (reaction with an amine, as in peptide bond formation), and racemization (loss of stereochemical purity).

Hydrolytic Stability and Acid Lability

The rate of acid-catalyzed hydrolysis is a crucial parameter, particularly for applications requiring deprotection under acidic conditions, such as in solid-phase peptide synthesis (SPPS). The general order of lability for dimethoxybenzyl protecting groups, which serves as a strong indicator for the corresponding esters, is:

2,4-Dimethoxybenzyl (DMB) > 3,4-Dimethoxybenzyl (DMB) > p-Methoxybenzyl (PMB) [4][5]

This trend is directly related to the ability of the methoxy groups to stabilize the positive charge that develops on the benzylic carbon during the transition state of the cleavage reaction. A study on the cleavage kinetics of anchor molecules for peptide amide synthesis found that a 3,5-dimethoxyphenoxy-based anchor was cleaved more slowly under mild acidic conditions (TFA-dichloromethane 1:9) compared to its 2,5- and 4-ADPV counterparts.[1] This suggests that the substitution pattern significantly impacts the rate of acid-catalyzed cleavage.

Table 1: Qualitative Comparison of Acid Lability of Dimethoxy-Substituted Benzyl Protecting Groups

Protecting GroupRelative LabilityRationale
2,4-DimethoxybenzylHighestStrong resonance and inductive effects from both methoxy groups stabilize the carbocation intermediate.
3,4-DimethoxybenzylHighBoth methoxy groups contribute to carbocation stabilization, though the effect may be slightly less pronounced than in the 2,4-isomer.
3,5-DimethoxybenzylModerateMethoxy groups are meta to the benzylic carbon, providing less direct resonance stabilization of the carbocation.
Aminolysis: The Heart of Peptide Synthesis

The rate of aminolysis, the reaction of the amino acid ester with the N-terminus of a growing peptide chain, is critical for efficient peptide synthesis. A more electrophilic carbonyl carbon in the ester will lead to a faster reaction. The electron-donating methoxy groups on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the aminolysis rate compared to unsubstituted phenyl esters. However, in the context of "active esters" used in peptide coupling, the leaving group's stability is a dominant factor.[6]

While specific kinetic data for the aminolysis of different dimethoxyphenyl amino acid esters is scarce, it is reasonable to infer that the electronic effects that increase acid lability (i.e., electron donation to the ring) would have a modest retarding effect on the nucleophilic attack at the carbonyl carbon. Therefore, a balance must be struck between sufficient reactivity for coupling and stability towards premature hydrolysis.

The Challenge of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, particularly for activated esters.[7][8][9] The mechanism often involves the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, leading to a mixture of enantiomers. Factors that increase the acidity of the α-proton or prolong the lifetime of the activated intermediate can increase the extent of racemization.

Experimental Protocols for Reactivity Assessment

To enable researchers to perform their own comparative analysis, we provide the following detailed experimental protocols for assessing the key reactivity parameters of dimethoxyphenyl amino acid esters.

Protocol 1: Determination of Hydrolysis Rate by HPLC

This protocol outlines a method to compare the acid-catalyzed hydrolysis rates of different dimethoxyphenyl amino acid esters using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the rate of disappearance of the ester and the appearance of the corresponding carboxylic acid under controlled acidic conditions.

Materials:

  • Dimethoxyphenyl amino acid esters (e.g., 2,4-DMP-Phe, 3,4-DMP-Phe, etc.)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Standard Preparation: Prepare stock solutions of each dimethoxyphenyl amino acid ester and the corresponding free amino acid in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a series of HPLC vials, prepare a reaction mixture consisting of a specific concentration of the ester in an acetonitrile/water solution containing a defined concentration of TFA (e.g., 10% TFA in 50:50 ACN:H₂O).

  • Time-Course Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), inject a sample from each reaction vial into the HPLC system.

  • HPLC Analysis: Use a gradient elution method to separate the ester from the hydrolyzed carboxylic acid. A typical gradient might be from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the ester and the carboxylic acid at each time point. Plot the concentration of the ester versus time and fit the data to a first-order decay model to determine the rate constant (k) for hydrolysis.

Diagram: Experimental Workflow for HPLC-based Hydrolysis Kinetics

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare stock solutions of esters and acids prep2 Prepare reaction mixtures in HPLC vials (Ester + Acidic Solution) prep1->prep2 hplc1 Inject samples at timed intervals prep2->hplc1 Time-course sampling hplc2 Separate ester and acid on C18 column hplc1->hplc2 hplc3 Detect and quantify peaks using UV detector hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Plot [Ester] vs. time data1->data2 data3 Calculate rate constant (k) data2->data3

Caption: Workflow for determining hydrolysis rates using HPLC.

Protocol 2: Monitoring Aminolysis by ¹H NMR Spectroscopy

This protocol describes how to monitor the progress of an aminolysis reaction in real-time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To observe the conversion of a dimethoxyphenyl amino acid ester to a dipeptide by tracking the changes in the ¹H NMR spectrum.

Materials:

  • Dimethoxyphenyl amino acid ester

  • N-protected amino acid (e.g., Fmoc-Gly-OH)

  • Coupling agent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the dimethoxyphenyl amino acid ester, the N-protected amino acid, and the coupling agent in the deuterated solvent.

  • Reaction Initiation: Add the base to the NMR tube to initiate the aminolysis reaction.

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular intervals.

  • Spectral Analysis: Identify characteristic proton signals for the starting ester (e.g., methoxy protons, aromatic protons) and the product dipeptide.

  • Kinetic Analysis: Integrate the signals of a non-overlapping proton from both the starting material and the product. The rate of reaction can be determined by plotting the relative integral values against time.

Diagram: Logical Flow of Aminolysis Monitoring by NMR

G A Reactants in NMR Tube (Ester, Amino Acid, Coupling Agent) B Add Base (Initiate Reaction) A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Identify & Integrate Reactant and Product Signals C->D E Determine Reaction Rate D->E

Caption: Process for monitoring aminolysis kinetics via NMR.

Conclusion and Future Perspectives

The selection of a dimethoxyphenyl amino acid ester is a nuanced decision that requires a thorough understanding of the interplay between electronic effects, steric factors, and the specific demands of the synthetic route or biological application. While the 2,4- and 3,4-dimethoxy substituted esters offer enhanced acid lability, this increased reactivity must be balanced against the potential for side reactions.

This guide has provided a framework for comparing the reactivity of these valuable synthetic intermediates. The provided protocols offer a starting point for researchers to generate their own quantitative data, tailored to their specific systems. Further systematic studies, including computational modeling, are warranted to create a comprehensive, quantitative map of the reactivity landscape of dimethoxyphenyl amino acid esters. Such a resource would be invaluable to the fields of peptide chemistry and drug development, enabling the rational design of more efficient and selective chemical processes.

References

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

  • Eberle, I., et al. (1996). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research, 47(5), 377-385.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Pietta, P. G., & Marshall, G. R. (1970). The 2,4-dimethoxybenzyl group for protection of the side-chain amide of asparagine.
  • Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 55(11), 3730-3743.
  • Reddy, K. L., & Sibi, M. P. (2002). A highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl- (PMB), 3,4-dimethoxybenzyl- (DMB), or cinnamyl-substituted tertiary sulfonamides in the presence of catalytic Bi(OTf)3 is presented. Organic Letters, 4(6), 979-981.
  • Gyepes, A., et al. (2022). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Chemistry – A European Journal, 28(1), e202103233.
  • Chough, S. H., et al. (2015). Process for the racemization of α-amino acids.
  • Sivakumar, D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707.
  • Maurya, D. (2026). A comprehensive density functional theory (DFT) and molecular docking investigation was carried out to elucidate the molecular reactivity, electronic structure, and binding behavior of a peptide-like organic compound. International Journal of Scientific Research & Technology, 3(2), 130-141.
  • Reddit. (2025). Anyone have an idea about the mechanism for the cleavage of this linker?. r/chemhelp.
  • AAPPTEC. (n.d.). Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). A Practical Guide for Solid Phase Peptide Synthesis.
  • Matteson, D. S. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 11(13), 1147-1164.
  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
  • Zhang, Y., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6859.
  • Cohen, P., et al. (1993). Kinetics of precursor cleavage at the dibasic sites - Involvement of peptide dynamics. Biochimie, 75(8), 647-653.
  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
  • El-Faham, A., et al. (2019). Molecular modeling analyses for the effect of solvents on amino acids. Biointerface Research in Applied Chemistry, 9(5), 4438-4443.
  • Ganesan, A. (2006). Solid phase peptide synthesis: New resin and new protecting group. Drug Discovery Today, 11(11-12), 523-532.
  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
  • König, B. (2007).
  • Kato, Y., et al. (1989). FIRST STEREOSELECTIVE SYNTHESIS OF D-AMINO ACID N-ALKYL AMIDES BY IMMOBILIZED D-AMINOPEPTIDASE. Tetrahedron Letters, 30(42), 5745-5748.
  • Penczek, S., & Pretula, J. (2000). Hydrolysis of Poly(alkylene amidophosphate)s Containing Amino Acid or Peptide Residues in the Side Groups. Kinetics and Selectivity of Hydrolysis. Macromolecules, 33(23), 8568-8575.
  • Theerakulkait, C., et al. (2025). Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. Scientific Reports, 15, Article number: 12345.
  • Sato, K., et al. (2004). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 43(12), 3217-3222.
  • Rothe, M., & Mazánek, J. (1974). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. Angewandte Chemie International Edition in English, 13(3), 196-197.
  • Leone, M. (2023). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.
  • Kumar, S., et al. (2024). A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma. Frontiers in Endocrinology, 15, 1485932.
  • Overbeek, J. T. G., et al. (1956). KINETICS OF THE FORMATION OF THE PEPTIDE BOND. HYDROLYSIS AND AMINOLYSIS OF CARBOBENZYLOXY-LEUCYL-DIBENZYL-PHOSPHATE I. Recueil des Travaux Chimiques des Pays-Bas, 75(5), 533-544.
  • Maclaren, J. A. (1971). Amino-acid 4-methoxybenzyl esters. Journal of the Chemical Society C: Organic, 12, 2345-2347.
  • Der, B. S., et al. (2013). Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. Journal of the American Chemical Society, 135(38), 14177-14185.

Sources

Safety Operating Guide

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the management of complex pharmaceutical intermediates extends far beyond basic compliance—it is a critical component of operational safety, environmental stewardship, and scientific integrity.

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is an unnatural amino acid derivative (a substituted phenylglycine ester) frequently utilized in drug development. Because of its specific functional groups, mishandling its disposal can lead to dangerous laboratory incidents or severe environmental contamination. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Chemical Profile & Hazard Causality

To manage chemical waste effectively, you must first understand the molecular behavior of the waste stream. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate contains three critical functional groups that dictate its disposal pathway:

  • Primary Amine (-NH₂): Acts as a weak base and a nucleophile. If inadvertently mixed with strong acids in a generic waste carboy, the amine will undergo an exothermic protonation reaction, potentially leading to dangerous pressure buildup and container rupture.

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis under strongly acidic or basic conditions. Hydrolysis of this group generates methanol—a highly flammable and toxic solvent—alongside the corresponding carboxylic acid.

  • Dimethoxyphenyl Ring: Aromatic organic compounds are highly persistent in the environment and pose significant aquatic toxicity risks. They must never be disposed of via the sanitary sewer system[1].

Operational Causality: Because of its organic nature and nitrogen content, this compound cannot be neutralized at the bench. It must be segregated into a dedicated organic waste stream destined for high-temperature incineration at a licensed facility equipped with nitrogen oxide (NOx) scrubbers[2].

Step-by-Step Disposal Methodology

The overriding principle of laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[3].

Phase 1: Point-of-Generation Segregation & Characterization
  • Matrix Determination: Assess the physical state of the waste. Is the compound a neat solid powder, or is it dissolved in a reaction solvent?

  • Waste Stream Selection:

    • Solid Waste: Place contaminated consumables (e.g., filter paper, spatulas) and neat solid compound into a UN-certified solid hazardous waste drum (e.g., a wide-mouth poly drum).

    • Non-Halogenated Liquid: If the compound is dissolved in solvents like ethyl acetate, methanol, or DMSO, route it to the non-halogenated organic waste carboy.

    • Halogenated Liquid: If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the halogenated waste carboy.

    • Causality Check: Halogenated wastes require specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream unnecessarily inflates disposal costs and complicates the destruction process.

  • Compliant Labeling: Immediately affix a hazardous waste tag to the container. Write out "Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate" completely. The EPA strictly prohibits the use of chemical abbreviations or structural formulas on waste labels[4].

Phase 2: Satellite Accumulation Area (SAA) Protocols
  • Container Integrity: Utilize High-Density Polyethylene (HDPE) containers, which offer excellent chemical resistance to organic esters and amines.

  • Vapor & Pressure Control: The container must remain strictly closed at all times unless actively receiving waste to prevent toxic off-gassing and comply with federal regulations[5].

  • Volume Monitoring: Monitor the SAA continuously. An SAA may hold a maximum of 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at any given time[6].

Phase 3: Central Accumulation Area (CAA) Transfer & Final Disposition
  • Time-Gated Transfer: Once the 55-gallon limit is reached in the SAA, the container must be dated and physically transferred to the facility's Central Accumulation Area (CAA) within 72 hours[6].

  • Manifested Transport: Coordinate with a certified environmental vendor to transport the waste to a Treatment, Storage, and Disposal Facility (TSDF) for final thermal destruction[2].

Quantitative Regulatory Limits

Laboratory waste accumulation limits and timelines are strictly dictated by your facility's EPA Generator Status. Ensure your laboratory operations align with the following metrics:

EPA Generator StatusMonthly Generation LimitMax On-Site Accumulation TimeSAA Volume Limit
Very Small Quantity Generator (VSQG) < 100 kgNo strict federal time limit55 Gallons
Small Quantity Generator (SQG) 100 – 1,000 kg180 Days55 Gallons
Large Quantity Generator (LQG) > 1,000 kg90 Days55 Gallons

Operational Workflow Visualization

The following diagram illustrates the self-validating workflow for processing this chemical waste from the benchtop to final destruction.

WasteWorkflow Gen Waste Generation Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate Char Waste Characterization Identify Solvent Matrix Gen->Char Immediate Seg Segregation Halogenated vs. Non-Halogenated Char->Seg Matrix Analysis SAA Satellite Accumulation (SAA) Max 55 Gallons Seg->SAA Label & Store CAA Central Accumulation (CAA) Time-Limited Storage SAA->CAA Transfer < 72 hrs after limit reached TSDF Licensed TSDF Thermal Destruction CAA->TSDF EPA Manifest

Fig 1: Cradle-to-grave operational workflow for chemical waste accumulation and thermal destruction.

References

  • [3] National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH). URL:[Link]

  • [1] American Chemical Society (ACS). "Hazardous Waste and Disposal." URL:[Link]

  • [2] Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." URL: [Link]

  • [6] Scungio, D. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. URL: [Link]

  • [5] U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." URL:[Link]

  • [4] U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。